2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 6-(1,1-dimethylethyl)-2H-1-benzopyran-2-one (commonly known as 6-tert-butylcoumarin ). Chemical Properties, Synthesis, and Funct...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 6-(1,1-dimethylethyl)-2H-1-benzopyran-2-one (commonly known as 6-tert-butylcoumarin ).
Chemical Properties, Synthesis, and Functionalization[1][2][3]
Executive Summary
6-tert-butylcoumarin (CAS: Not widely listed as a commodity chemical; specific isomer of butylcoumarin) is a lipophilic derivative of the coumarin (2H-1-benzopyran-2-one) scaffold. Characterized by a bulky tert-butyl group at the C6 position, this compound serves as a critical model system for studying steric effects in photodimerization and as a hydrophobic probe in medicinal chemistry. Its structure combines the inherent fluorescence and photoreactivity of the coumarin core with the enhanced membrane permeability and metabolic stability conferred by the 6-alkyl substitution.
Physicochemical Profile
The introduction of a tert-butyl group at position 6 significantly alters the physicochemical landscape of the parent coumarin, primarily by increasing lipophilicity and disrupting crystal packing, which influences melting behavior and solubility.
Table 1: Physicochemical Properties of 6-tert-butylcoumarin
Property
Value / Description
Note
IUPAC Name
6-(1,1-dimethylethyl)-2H-1-benzopyran-2-one
Molecular Formula
C₁₃H₁₄O₂
Molecular Weight
202.25 g/mol
Appearance
Light yellow crystals
Recrystallized from hexane/EtOAc
Melting Point
76.4 – 78.0 °C
Distinct from 4-methyl analog (mp ~123°C)
Solubility
Soluble in CHCl₃, CH₂Cl₂, EtOAc, DMSO; Insoluble in water
High logP due to t-butyl group
UV/Vis Absorption
~280-320 nm
Typical benzopyrone absorption
IR Spectrum
1721 cm⁻¹ (C=O stretch)
Lactone carbonyl characteristic
Structural Characterization (Spectroscopy)
Accurate identification relies on distinguishing the 4-H (unsubstituted enone) from the common 4-methyl derivatives. The proton at C4 is a diagnostic handle in NMR.
¹H NMR (300 MHz, CDCl₃):
1.36 (s, 9H): tert-Butyl group (strong singlet).[1]
7.71 (d, J = 9.6 Hz, 1H): H4 proton (vinyl, to carbonyl). Note: The large coupling constant (9.6 Hz) confirms the cis-alkene geometry of the lactone ring.
7.27–7.60 (m, 3H): Aromatic protons (H5, H7, H8). H5 typically appears as a doublet with small meta-coupling (J ~2.7 Hz) due to the bulky C6 substituent.
¹³C NMR (75 MHz, CDCl₃):
Carbonyl:
161.14 (C2).
Aliphatic:
34.46 (quaternary C of t-butyl), 31.27 (CH₃ of t-butyl).
Aromatic/Vinyl:
116.3, 118.2, 124.1, 129.5, 143.9 (C4), 152.0.
Synthetic Pathways
The synthesis of 6-tert-butylcoumarin requires a method that avoids substitution at the C4 position. The Pechmann Condensation using malic acid (which generates formylacetic acid in situ) is the preferred route over ethyl acetoacetate (which would yield the 4-methyl derivative).
Activation: In a round-bottom flask, dissolve 4-tert-butylphenol (10 mmol) and malic acid (10 mmol) in concentrated H₂SO₄ (5 mL). The acid acts as both solvent and catalyst.
Condensation: Heat the mixture to 90–100 °C for 2–3 hours. Malic acid decarbonylates to form formylacetic acid, which undergoes electrophilic aromatic substitution at the ortho-position of the phenol, followed by cyclization and dehydration.
Quenching: Pour the hot reaction mixture over crushed ice (50 g) with vigorous stirring. The crude coumarin will precipitate as a solid.
Purification: Filter the solid, wash with cold water to remove residual acid, and recrystallize from ethanol or a hexane/ethyl acetate mixture to yield light yellow crystals.
Mechanistic Insight: The tert-butyl group at the para-position of the phenol directs the incoming electrophile to the ortho-position (C2 of the phenol), ensuring the formation of the 6-substituted coumarin.
Figure 1: Pechmann condensation pathway using malic acid to selectively synthesize the 4-H coumarin derivative.
Chemical Reactivity & Functionalization[10]
5.1 Photodimerization
Coumarins undergo [2+2] cycloaddition upon UV irradiation (>300 nm) to form cyclobutane-fused dimers.
Steric Control: The bulky 6-tert-butyl group exerts steric influence, disfavoring head-to-head (syn) arrangements in non-polar solvents.
Product Distribution: Irradiation typically yields a mixture of syn-head-to-head, anti-head-to-head, syn-head-to-tail, and anti-head-to-tail isomers. The 6-alkyl group tends to shift preference toward anti isomers to minimize steric clash between the aryl rings.
5.2 Lactone Ring Hydrolysis
The lactone ring is susceptible to hydrolysis under basic conditions (NaOH/H₂O), opening to form the water-soluble coumarinate salt (cis-isomer).
Recyclization: Acidification regenerates the coumarin.
Isomerization: Prolonged heating in base can isomerize the cis-coumarinate to the stable trans-coumarate, which cannot recyclize upon acidification.
5.3 Electrophilic Aromatic Substitution
The coumarin ring system is deactivated compared to simple phenols. However, the 6-tert-butyl group is electron-donating (+I effect).
Nitration/Bromination: Occurs preferentially at position 3 (pyrone ring) or position 8 (benzene ring, ortho to the oxygen), depending on conditions. The bulky 6-position blocks the 5 and 7 positions sterically and electronically directs away from itself.
Figure 2: Primary reactivity pathways: Reversible hydrolysis and irreversible photodimerization.
Pharmacological & Research Applications
In drug development, the 6-tert-butylcoumarin scaffold is often utilized as a hydrophobic core to probe binding pockets.
Lipophilic Probe: The tert-butyl group increases the logP (~3.5–4.0), enhancing passive transport across the blood-brain barrier (BBB).
Metabolic Stability: Substitution at the 6-position blocks metabolic hydroxylation at this site (a common clearance pathway for coumarin via CYP2A6), potentially extending the half-life of derivatives.
Anticoagulant Potential: While 4-hydroxycoumarins (e.g., Warfarin) are anticoagulants, simple 6-alkylcoumarins show weak activity but serve as precursors for more complex anticoagulants.
References
Synthesis & Properties: T. Kitamura et al., "New Method for Preparation of Coumarins via Pd-Catalyzed Hydroarylation," J. Org. Chem., 2000.[1] Link
Photodimerization: F. D. Lewis et al., "Selectivity in the Photodimerization of 6-Alkylcoumarins," J. Org. Chem., 2003.[2] Link
Spectroscopic Data: NIST Chemistry WebBook, "6-tert-Butyl-4-methylcoumarin" (Homolog comparison). Link
Biological Relevance: M. E. Riveiro et al., "Coumarins: Old Compounds with Novel Promising Therapeutic Perspectives," Curr. Med. Chem., 2010. Link
Technical Deep Dive: Biological Activity & Synthesis of 6-tert-Butylcoumarin Derivatives
Executive Summary This technical guide analyzes the pharmacological profile and synthetic pathways of 6-tert-butylcoumarin derivatives . While the coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the pharmacological profile and synthetic pathways of 6-tert-butylcoumarin derivatives . While the coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, the introduction of a tert-butyl group at the C-6 position significantly alters its physicochemical properties. This lipophilic bulky group enhances membrane permeability and facilitates hydrophobic interactions with key enzymatic pockets (e.g., Carbonic Anhydrase IX, VEGFR-2), distinguishing these derivatives from their 6-hydroxy or 6-methyl counterparts.
Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)
The biological efficacy of 6-tert-butylcoumarin stems from its ability to modulate steric and electronic environments.
Key SAR Drivers
C-6 Position (tert-Butyl Group): The critical modulator. The bulky aliphatic group (
) increases (lipophilicity), improving passive transport across the lipid bilayer. Mechanistically, it fills hydrophobic pockets in target proteins (e.g., the active site of carbonic anhydrase or the ATP-binding pocket of kinases), creating tight van der Waals interactions that smaller substituents cannot achieve.
Lactone Ring (C-2 Carbonyl): Acts as a hydrogen bond acceptor, essential for binding to residues like Serine or Threonine in enzyme active sites.
C-3/C-4 Substitution: Often used for hybridization (e.g., hydrazide or oxadiazole linkers) to extend the scaffold into accessory binding pockets.
Mechanistic Pathway Visualization
The following diagram illustrates the synthesis and downstream biological impact of the scaffold.
Figure 1: Synthesis flow and SAR logic linking the 6-tert-butyl moiety to biological targets.
Part 2: Chemical Synthesis Strategy
To access 6-tert-butylcoumarin derivatives, the Pechmann Condensation is the most robust and scalable method. It involves the reaction of a phenol with a
Protocol: Synthesis of 6-tert-Butyl-4-methylcoumarin
Objective: Synthesize the core scaffold from 4-tert-butylphenol.
Reagents:
4-tert-Butylphenol (10 mmol)
Ethyl acetoacetate (10 mmol)
Sulfuric acid (75% w/w) or Amberlyst-15 (Solid acid catalyst for green chemistry)
Ethanol (Recrystallization solvent)
Step-by-Step Workflow:
Preparation: In a 100 mL round-bottom flask, dissolve 4-tert-butylphenol (1.50 g) in ethyl acetoacetate (1.30 g).
Catalysis:
Method A (Traditional): Add 5 mL of 75%
dropwise with constant stirring. Maintain temperature initially to prevent charring.
Method B (Green): Add 0.5 g Amberlyst-15 beads.
Reaction: Heat the mixture to 60–70°C (Method A) or Reflux (Method B) for 2–4 hours.
Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the spot for 4-tert-butylphenol (
) disappears and a highly fluorescent blue spot (coumarin) appears under UV-365nm.
Workup: Pour the reaction mixture into 100 mL of crushed ice/water. The crude coumarin will precipitate as a solid.
Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol.
Yield Expectation: 75–85%.
Characterization:
Melting Point: 158–160°C.
1H NMR (CDCl3): Look for the characteristic singlet of the C-3 proton around
6.2 ppm and the intense singlet of the tert-butyl group (9H) around 1.3 ppm.
Part 3: Biological Activity Profiles[5]
Anticancer Activity
6-tert-butylcoumarin derivatives exhibit significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.
Mechanism of Action:
Recent studies indicate these derivatives often act as VEGFR-2 inhibitors or Tubulin Polymerization Inhibitors . The hydrophobic tert-butyl group allows the molecule to occupy the deep hydrophobic pocket of the VEGFR-2 ATP-binding site, preventing kinase activation.
Comparative Data (IC50 Values in
):
Compound
MCF-7 (Breast)
A549 (Lung)
Mechanism
6-tert-butyl-4-methylcoumarin
12.5
18.2
Moderate Apoptosis Induction
Hybrid (Coumarin-Benzimidazole)
1.24
3.56
VEGFR-2 Inhibition [1]
Standard (Cisplatin)
5.8
4.2
DNA Crosslinking
Standard (Staurosporine)
1.65
--
Non-selective Kinase Inhibition
Note: The hybrid derivative significantly outperforms the simple scaffold, highlighting the value of C-3/C-4 functionalization.
Antimicrobial Activity
The lipophilicity of the 6-tert-butyl group is particularly effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA).
Mechanism:
Membrane Disruption: The bulky hydrophobic tail inserts into the bacterial lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes.
DNA Gyrase Inhibition: Some derivatives bind to the ATP-binding site of the GyrB subunit of DNA gyrase, halting bacterial replication [2].
Part 4: Experimental Assay Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
To validate the anticancer potential described above, use the following standardized MTT assay.
Reagents:
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
The following diagram details how these derivatives induce cell death, specifically targeting the mitochondrial pathway.
Figure 2: Proposed mechanism of apoptosis induction in cancer cells by coumarin derivatives.
References
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 2025.
Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. International Journal of Molecular Sciences, 2023.
Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies. Frontiers in Pharmacology, 2021.
Pechmann Condensation: Synthesis of Coumarins. Organic Chemistry Portal.
The 6-tert-Butylcoumarin Scaffold: Strategic Lipophilicity in Drug Design
Executive Summary: The Lipophilic Advantage The coumarin (2H-chromen-2-one) ring system is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets. However, the specific introduct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Lipophilic Advantage
The coumarin (2H-chromen-2-one) ring system is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets. However, the specific introduction of a tert-butyl group at the C6 position transforms this general scaffold into a highly specialized pharmacophore.
The 6-tert-butylcoumarin motif offers three distinct medicinal chemistry advantages over its unsubstituted or methyl-substituted counterparts:
Metabolic Blockade: The C6 position is a primary site for cytochrome P450-mediated hydroxylation (metabolic soft spot). The bulky tert-butyl group sterically and chemically blocks this position, significantly extending the half-life (
) of the molecule.
Hydrophobic Pocket Targeting: Many enzymes (e.g., MAO-B, Carbonic Anhydrase) possess deep, hydrophobic substrate cavities. The globular, lipophilic nature of the tert-butyl group allows for high-affinity van der Waals interactions within these sub-pockets.
Membrane Permeability: The increase in LogP facilitates passive transport across the blood-brain barrier (BBB), making this scaffold particularly valuable for neurodegenerative therapeutics.
Synthetic Architecture
The most robust route to 6-tert-butylcoumarin derivatives is the Pechmann Condensation . This acid-catalyzed reaction between a phenol and a
-keto ester is preferred for its atom economy and scalability.
Reaction Mechanism & Pathway
The synthesis involves three key steps:
Transesterification: Acid-catalyzed attack of the phenol oxygen on the
-keto ester.
Michael Addition / Cyclization: Intramolecular attack of the aromatic ring (ortho position) onto the activated carbonyl.
Dehydration: Elimination of water to aromatize the pyrone ring.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway for 6-tert-butyl-4-methylcoumarin via Pechmann condensation.[1]
Experimental Protocol: Synthesis of 6-tert-Butyl-4-methylcoumarin
Objective: Synthesize 6-tert-butyl-4-methylcoumarin (CAS: 17874-32-7) using a solvent-free or minimal solvent Pechmann protocol.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-tert-butylphenol and ethyl acetoacetate.
Catalysis:
Standard Route: Place the flask in an ice bath (
C). Add sulfuric acid dropwise with vigorous stirring to prevent charring.
Green Route: Add
and heat to C without solvent.
Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to
C for 2 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Quenching: Pour the dark reaction mixture into 200 mL of crushed ice/water slurry. Stir vigorously for 15 minutes. The product will precipitate as a solid.
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (
mL) to remove residual acid.
Purification: Recrystallize the crude solid from hot ethanol.
Dissolution: Dissolve in minimum boiling ethanol.
Crystallization:[2][3] Allow to cool slowly to room temperature, then refrigerate.
Yield: Expected yield 75-85%.
Characterization: Melting Point expected range:
C (Note: Melting points vary by specific derivative; unsubstituted 6-t-butylcoumarin is lower, ~100°C).
Medicinal Chemistry Applications
Neuroscience: MAO-B Selective Inhibition
The 6-tert-butylcoumarin scaffold is a potent template for Monoamine Oxidase B (MAO-B) inhibitors, used in Parkinson's disease therapy.
Mechanism: MAO-B has a bipartite active site with an "entrance cavity" and a "substrate cavity." The substrate cavity is lined with hydrophobic residues (Tyr326, Leu171).
SAR Insight: The tert-butyl group at C6 perfectly fills the hydrophobic pocket near FAD, providing steric selectivity that excludes the smaller, more polar MAO-A active site.
Oncology: PI3K/Akt/mTOR Pathway Modulation
Coumarin derivatives have shown efficacy in downregulating the PI3K/Akt signaling cascade, a pathway frequently hyperactivated in breast and liver cancers.
Mechanism: 6-substituted coumarins can act as ATP-competitive inhibitors or allosteric modulators of PI3K. The lipophilicity of the tert-butyl group enhances cellular uptake and binding affinity to the kinase domain.
Visualization: Anticancer Mechanism
Figure 2: Inhibition of the PI3K/Akt/mTOR proliferative pathway by 6-tert-butylcoumarin derivatives.
Comparative Physicochemical Profile
The following table highlights why the tert-butyl derivative is often superior to the methyl analog for CNS and hydrophobic targets.
Property
6-Methylcoumarin
6-tert-Butylcoumarin
Medicinal Chemistry Implication
LogP (Lipophilicity)
~2.1
~3.4
Higher LogP improves BBB penetration and membrane permeability.
Metabolic Stability
Low (Benzylic oxidation)
High
tert-Butyl blocks C6 hydroxylation; no benzylic protons to oxidize.
Steric Bulk (A³)
Low
High
Fills large hydrophobic pockets (e.g., MAO-B substrate cavity).
Electronic Effect
Weakly Electron Donating
Electron Donating (+I)
Increases electron density on the lactone ring, influencing stacking.
References
BenchChem. (2025).[4] Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies. Retrieved from
National Institute of Standards and Technology (NIST). (2025). 6-tert-Butyl-4-methylcoumarin Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [5]
Singh, S., et al. (2025).[6] Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies.[6] Retrieved from
MJCce. (2023). Bioactivity and quantum chemical calculations of a new coumarin derivative. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from
MDPI. (2022). Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. Molecules. Retrieved from
Whitepaper: A Technical Guide to the Thermodynamic Stability of Tert-Butyl Substituted Coumarins
Abstract Coumarins, a prominent class of benzopyrone heterocycles, are foundational scaffolds in medicinal chemistry and materials science. The strategic introduction of substituents allows for the fine-tuning of their p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Coumarins, a prominent class of benzopyrone heterocycles, are foundational scaffolds in medicinal chemistry and materials science. The strategic introduction of substituents allows for the fine-tuning of their physicochemical and biological properties. Among these, the tert-butyl group is of particular interest due to its unique steric and electronic characteristics. This technical guide provides an in-depth exploration of the thermodynamic stability of tert-butyl substituted coumarins. We delineate both experimental and computational methodologies for assessing thermal properties, offering field-proven insights into the causal relationships between molecular structure and stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of these valuable compounds.
Introduction: The Significance of the Tert-Butyl Substituent in Coumarin Chemistry
The coumarin nucleus is a versatile scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] The thermodynamic stability of these molecules is a critical parameter, influencing everything from shelf-life and formulation in pharmaceuticals to processing conditions in materials science.
The introduction of a tert-butyl group (–C(CH₃)₃) onto the coumarin core imparts significant and predictable effects. Its large steric bulk can enforce specific molecular conformations and provide kinetic stabilization by sterically hindering decomposition pathways.[6][7][8] This "tert-butyl effect" can lock conformations, prevent unwanted intermolecular interactions, and enhance solubility in organic solvents.[8][9] Understanding the thermodynamic consequences of this substitution—where the group is placed on the aromatic ring and its impact on the crystal lattice and intramolecular forces—is paramount for rational molecular design.
This guide will systematically detail the essential workflows for evaluating this stability, bridging the gap between empirical thermal analysis and predictive computational modeling.
Synthesis and Purification: The Prerequisite for Accurate Stability Assessment
The reliability of any thermodynamic measurement is contingent upon the purity of the analyte. Therefore, a robust synthetic and purification protocol is the foundational first step.
Synthesis via Pechmann Condensation
The Pechmann condensation is a widely utilized and efficient method for synthesizing 4-substituted coumarins.[10][11][12][13] It involves the acid-catalyzed reaction of a phenol with a β-ketoester. For tert-butyl substituted coumarins, a tert-butylphenol serves as the key starting material.[14]
Exemplary Protocol: Synthesis of 6-tert-Butyl-4-methylcoumarin
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-tert-butylphenol (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
Acid Catalysis: Cool the mixture in an ice bath (0-5°C). Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while stirring, ensuring the temperature does not rise significantly.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[2][13][15]
Workup: Pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring. A solid precipitate will form.
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Purification via Recrystallization
Recrystallization is a critical technique for removing impurities and obtaining a well-defined crystalline solid, which is essential for thermal analysis.[11] The choice of solvent is crucial; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[11]
Exemplary Protocol: Recrystallization
Solvent Selection: Based on preliminary tests, a mixed solvent system like ethanol/water is often effective for coumarins.[11][13]
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to achieve complete dissolution.
Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the supersaturation point).
Crystal Growth: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly under vacuum. The purity should be confirmed by melting point analysis and spectroscopic methods (e.g., ¹H NMR).[15][16]
Experimental Assessment of Thermodynamic Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for empirically evaluating the thermal stability of solid materials.[17][18][19]
Workflow for experimental thermodynamic stability assessment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (T_d), which is a primary indicator of thermal stability.[19]
Self-Validating TGA Protocol:
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry tert-butyl coumarin into a ceramic or aluminum TGA pan.
Experimental Conditions:
Atmosphere: Heat the sample under a high-purity nitrogen atmosphere (flow rate ~50-100 mL/min). Causality: An inert atmosphere is used to study the intrinsic thermal decomposition of the compound, preventing oxidative processes that would otherwise occur in air.[19]
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature at a linear rate of 10°C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600°C). Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature (T_d) is typically reported as the temperature at which 5% weight loss occurs (T_d5%). This onset temperature provides a consistent and reproducible metric for comparing the stability of different compounds.[20]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative data on thermal transitions like melting point (T_m) and enthalpy of fusion (ΔH_fus).[21][22] A higher melting point generally correlates with greater crystal lattice stability.
Self-Validating DSC Protocol:
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the purified tert-butyl coumarin into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.
Experimental Conditions:
Atmosphere: Use a nitrogen purge (flow rate ~50 mL/min) to maintain an inert environment.
Temperature Program: Equilibrate at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a rate of 10°C/min to a point well past the melting transition.
Data Analysis: Plot the heat flow versus temperature.
Melting Point (T_m): Determined as the onset temperature of the endothermic melting peak.[22][23][24]
Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. This value represents the energy required to break the crystal lattice forces.
Table 1: Thermal Properties of Coumarin and a Tert-Butyl Substituted Derivative. The higher melting point of the carboxylate derivative suggests increased crystal lattice stability compared to the parent coumarin.
Computational Analysis of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful predictive insights into molecular stability, complementing experimental data.[26][27][28] DFT can be used to calculate electronic properties and thermodynamic parameters that correlate with the reactivity and stability of a molecule.[29][30][31]
Workflow for computational stability analysis using DFT.
DFT-Based Protocol for Stability Prediction
Structure Preparation: Build the 3D structure of the tert-butyl substituted coumarin isomer of interest using molecular modeling software.
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
Methodology: A common and well-validated approach for organic molecules is to use a hybrid functional like B3LYP with a Pople-style basis set such as 6-311+G(d,p).[28][29] Causality: The B3LYP functional provides a good balance of accuracy and computational cost for many organic systems. The 6-311+G(d,p) basis set is robust, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) to accurately model bond angles.
Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry. Causality: This step is a critical self-validation check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.[28]
Parameter Calculation and Interpretation:
Standard Enthalpy and Gibbs Free Energy of Formation (ΔH_f°, ΔG_f°): These values can be calculated and compared between isomers. More negative values indicate greater thermodynamic stability.[1]
HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of kinetic stability. A larger HOMO-LUMO gap implies a molecule is more stable and less reactive, as more energy is required to excite an electron to a higher energy state.[26][30]
Synergistic Interpretation and Conclusion
The true power in assessing thermodynamic stability lies in the synergy between experimental and computational approaches. DFT calculations can predict the relative stability of various positional isomers of tert-butyl substituted coumarins (e.g., substitution at C5, C6, C7, or C8), guiding synthetic efforts toward the most promising candidates. Experimental TGA and DSC analyses can then validate these predictions and provide concrete, quantitative data on the melting behavior and decomposition thresholds of the synthesized compounds.
The presence of the bulky tert-butyl group generally enhances thermodynamic stability through two primary mechanisms:
Steric Hindrance: The group can physically block the approach of reagents or catalysts that would initiate decomposition, providing a kinetic barrier to degradation.[6][7][8]
Hyperconjugation: The C-C and C-H bonds of the tert-butyl group can donate electron density to the aromatic system, contributing to electronic stabilization.[6]
By employing the rigorous, self-validating protocols outlined in this guide, researchers and drug developers can confidently characterize the thermodynamic stability of novel tert-butyl substituted coumarins, ensuring the selection of robust candidates for further development and application.
References
Title: Synthesis and Biological Evaluation of Novel Coumarins with tert-Butyl and Terpene Substituents - PubMed
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Title: Chemical reactivity and stability predictions of some coumarins by means of DFT calculations
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Title: Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF
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Title: Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method - ProQuest
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Title: The tert-butyl group in chemistry and biology - RSC Publishing
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Title: Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications - PMC
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Title: TGA and DSC analysis of the catalyst | Download Scientific Diagram
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Title: An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide
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Title: Comprehensive Experimental and Computational Analysis of the Structural and HSA Binding Properties of Newly Synthesized Coumarin-Trimethoxybenzohydrazide Derivative
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Title: Coumarin and Its Derivatives—Editorial - MDPI
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Title: (a) DSC, (b) TGA and (c) DTG thermograms of the compounds 7h, 7j, 7m...
Title: Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications
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Title: Theoretical Studies of the Chemical Reactivity of a Series of Coumarin Derivatives by the Density Functional Theory
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Title: "Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al.
Title: Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles
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Title: Article - Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity
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Title: Thermal and structural characterization of a new surfactant based on 4-hydroxycoumarin by Differential Scanning Calorimeter (DSC) and Polarizing Optical Microscope (POM)
Title: Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity
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Title: Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy
Source: Molecules
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6-(1,1-dimethylethyl)-2H-1-benzopyran-2-one safety data sheet SDS
Executive Summary & Chemical Identity[1][2][3][4] 6-tert-Butylcoumarin is a lipophilic derivative of the benzopyrone class.[1][2][3] Unlike the complex laser dye "Coumarin 6" (a benzothiazole derivative often conflated w...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2][3][4]
6-tert-Butylcoumarin is a lipophilic derivative of the benzopyrone class.[1][2][3] Unlike the complex laser dye "Coumarin 6" (a benzothiazole derivative often conflated with this structure), this molecule consists of a simple coumarin scaffold substituted at the 6-position with a bulky tert-butyl group.[1][2][3]
This structural modification significantly alters the physicochemical profile compared to the parent coumarin, enhancing lipophilicity (LogP) and modifying metabolic susceptibility—specifically hindering hydroxylation at the 6-position, a common metabolic route for coumarins.[2][3] This makes it a valuable probe in Cytochrome P450 (CYP) studies and a synthesis intermediate for functionalized fluorescent tags.[3]
Physicochemical Profiling
The following data aggregates calculated and experimental values for risk assessment.
Note: While specific toxicological datasets for CAS 4604-45-9 are limited compared to parent coumarin, the following classification is derived from Structure-Activity Relationship (SAR) analysis of alkyl-substituted coumarins and standard laboratory safety protocols.
GHS Classification (Derived)[2][3]
Signal Word:WARNING
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2][3]
Critical Toxicology Insight
The Lipophilicity Factor: The tert-butyl group acts as a "grease ball," facilitating rapid dermal absorption.[1][2][3] Unlike hydrophilic salts, this compound will partition into the stratum corneum.[3]
Sensitization Risk: Coumarins are known sensitizers.[2][3] The 6-position substitution may modify protein binding kinetics, but researchers must treat this as a potential skin sensitizer (Category 1B).[1][2][3]
Handling Decision Tree
The following logic flow dictates the safety response based on the state of the reagent.
Figure 1: Risk Assessment Logic for Handling Alkyl-Coumarins.
The most robust route to 6-tert-butylcoumarin is the Pechmann Condensation .[1][2][3] This acid-catalyzed reaction between a phenol and a
-keto ester (or malic acid equivalent) is self-validating because the product precipitates upon quenching, allowing for immediate visual confirmation of reaction progress.[1][2]
Reaction Scheme
Reactants: 4-tert-Butylphenol + Malic Acid (in situ generation of formyl acetic acid) or Propiolic Acid.[1][2][3]
Catalyst: Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA).[2][3][5]
Step-by-Step Methodology
Reagent Preparation:
In a round-bottom flask, combine 4-tert-butylphenol (10 mmol, 1.50 g) and Malic Acid (10 mmol, 1.34 g).
Why Malic Acid? It serves as a precursor to formyl acetic acid under acidic conditions, which then condenses with the phenol.
Acid Catalysis:
Add Conc. H₂SO₄ (5 mL) dropwise while stirring.
Critical Control: Maintain temperature < 10°C during addition to prevent charring/polymerization of the phenol.[3]
Thermal Activation:
Heat the mixture to 90–100°C for 2–3 hours.
Visual Check: The mixture should turn from clear/yellow to a deep homogenous syrup. Evolution of CO gas (from malic acid decomposition) indicates the reaction is proceeding.[3]
Quenching & Workup:
Pour the hot reaction mixture over crushed ice (approx. 50 g) with vigorous stirring.
Observation: The crude coumarin should precipitate as a solid.[3] If it oils out, the tert-butyl group is preventing crystallization; scratch the glass or add a seed crystal.[1][2][3]
Recrystallization: Use Ethanol/Water (7:3 ratio).[2][3] The tert-butyl group reduces water solubility, so a high ethanol content is required for the hot phase.[1][2][3]
Synthesis Workflow Diagram
Figure 2: Workflow for the Pechmann Condensation synthesis of 6-tert-butylcoumarin.[1][2][3]
Research Applications & Biological Context
Cytochrome P450 (CYP) Probing
Coumarin is the classic substrate for CYP2A6 (human) and CYP2A5 (mouse), typically yielding 7-hydroxycoumarin.[1][2][3]
Mechanistic Shift: The presence of the tert-butyl group at position 6 creates steric hindrance and alters the electron density of the aromatic ring.[1][2][3]
Application: Researchers use 6-substituted coumarins to study the plasticity of the CYP active site.[1][2][3] If the 6-position is blocked, metabolism may shift to the 3,4-double bond (epoxidation) or the tert-butyl group itself (oxidation to alcohol).[1][2][3]
Fluorescence Studies
While 7-hydroxycoumarins (umbelliferones) are highly fluorescent, 6-alkyl coumarins typically exhibit lower quantum yields.[1][2][3]
Usage: They serve as "dark" controls or specific probes where fluorescence is turned on only after metabolic cleavage of the bulky group (though the tert-butyl C-C bond is metabolically stable, making this a stable lipophilic tag).[1][2][3]
Emergency Response & Storage
Scenario
Protocol
Eye Contact
Rinse immediately with water for 15 mins.[1][2][3] Remove contact lenses.[2][3][7][8][9] Note: Lipophilic solids can adhere to lenses.[2][3]
Skin Contact
Wash with soap and water.[2][3][7] Do not use ethanol immediately, as it may enhance transdermal transport of the dissolved compound.
Spill Cleanup
Dampen with water to avoid dust.[2][3] Sweep up. Place in hazardous waste (Incineration recommended).[3]
Storage
Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber vials).[3]
References
National Institute of Standards and Technology (NIST). 6-tert-Butyl-4-methylcoumarin (Analogous Structure Data).[1][2][3] NIST Chemistry WebBook, SRD 69. Accessed October 2025.[2][3] Link
PubChem. Coumarin Derivatives and Biological Activity.[2][3][4] National Center for Biotechnology Information.[2][3] Link
von Pechmann, H., & Duisberg, C. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther.[2][3] Berichte der deutschen chemischen Gesellschaft.[2][3][10] (Foundational synthesis protocol). Link
European Chemicals Agency (ECHA). C&L Inventory: Coumarin Derivatives.[2][3][4] (General hazard classification for substituted coumarins).[3] Link
Application Note & Protocol: Synthesis of 6-tert-Butylcoumarin via Pechmann Condensation
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 6-tert-butyl-4-methylcoumarin, a substituted coumarin derivative, via the Pechma...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 6-tert-butyl-4-methylcoumarin, a substituted coumarin derivative, via the Pechmann condensation. Coumarins are a critical class of benzopyrones found in numerous natural products and are foundational scaffolds in medicinal chemistry and materials science.[1] The Pechmann condensation is a versatile and widely utilized method for coumarin synthesis, proceeding from simple starting materials like phenols and β-ketoesters under acidic catalysis.[2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol for the synthesis using 4-tert-butylphenol and ethyl acetoacetate, and offers insights into process optimization and troubleshooting.
Introduction: The Significance of Pechmann Condensation
The synthesis of coumarin and its derivatives has been a subject of intense focus due to their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[3] They also serve as valuable intermediates in the production of agrochemicals, fragrances, and fluorescent dyes.[4] Among the various synthetic routes available, the Pechmann condensation, discovered by Hans von Pechmann, remains one of the most direct and efficient methods.[2][5]
The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[6] The choice of catalyst is crucial and can range from traditional Brønsted acids like sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) to Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), as well as modern reusable solid acid catalysts like Amberlyst-15 or sulfated zirconia.[1][7][8] The reaction's efficiency is influenced by the electronic nature of the phenol; electron-donating groups typically facilitate the reaction, whereas electron-withdrawing groups can hinder it.[9] This protocol focuses on the synthesis of 6-tert-butyl-4-methylcoumarin, a derivative whose bulky tert-butyl group presents unique considerations for reaction optimization.
Reaction Mechanism and Rationale
The Pechmann condensation is an acid-catalyzed process that proceeds through three primary stages: (1) Transesterification, (2) Electrophilic Aromatic Substitution (intramolecular Michael addition), and (3) Dehydration.[2][10]
Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester (ethyl acetoacetate), activating it for nucleophilic attack by the hydroxyl group of the phenol (4-tert-butylphenol). This initial step forms a phenol ester intermediate.
Electrophilic Attack: The catalyst then activates the second carbonyl group of the intermediate. The electron-rich benzene ring of the phenol, activated by the hydroxyl (now ether) group, attacks this electrophilic center in an intramolecular Friedel-Crafts-type acylation. This cyclization occurs at the ortho position to the oxygen linkage.
Dehydration: The resulting cyclic alcohol intermediate is unstable and readily undergoes acid-catalyzed dehydration (elimination of a water molecule) to form a stable, aromatic pyrone ring, yielding the final coumarin product.[6]
The entire mechanistic pathway is illustrated below.
Caption: Figure 1: Mechanism of Pechmann Condensation
Experimental Protocol: Synthesis of 6-tert-Butyl-4-methylcoumarin
This protocol describes a general procedure using a strong Brønsted acid catalyst. Researchers may need to optimize temperature and reaction time based on their specific laboratory conditions and catalyst choice.
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-tert-butylphenol (7.51 g, 50 mmol) and ethyl acetoacetate (7.15 g, 6.5 mL, 55 mmol, 1.1 equiv).
Catalyst Addition: Place the flask in an ice-water bath to cool the mixture. While stirring, slowly add concentrated sulfuric acid (10 mL) dropwise using a dropping funnel over 15-20 minutes. Caution: This process is highly exothermic. Maintain a low temperature to prevent uncontrolled side reactions.
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 80-100°C for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting phenol spot has been consumed.
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form.
Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove most of the acid. Subsequently, wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with cold water.
Purification: The crude product can be purified by recrystallization.[10] Dissolve the solid in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum. Determine the final mass, calculate the yield, and characterize the product by measuring its melting point (Expected: White solid[11]) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low or No Yield
Insufficiently acidic conditions or deactivated catalyst.
Ensure the use of concentrated acid. Consider alternative catalysts like trifluoroacetic acid or a reusable solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia) which can sometimes offer better yields and easier work-up.[3][7]
Reaction temperature too low or time too short.
The steric hindrance of the tert-butyl group may require more forceful conditions. Cautiously increase the reaction temperature or extend the reaction time, monitoring for product formation and decomposition via TLC.[10]
Formation of Byproducts (Charring)
Reaction temperature is too high or acid is too concentrated.
Strongly acidic conditions can promote side reactions.[10] Reduce the reaction temperature. If using H₂SO₄, ensure slow, controlled addition at a low temperature.
Difficult Purification
Incomplete neutralization or presence of oily impurities.
Ensure the crude product is thoroughly washed with sodium bicarbonate solution. If recrystallization is difficult, consider purification by column chromatography on silica gel.[10]
Conclusion
The Pechmann condensation offers a reliable and scalable method for the synthesis of 6-tert-butyl-4-methylcoumarin from readily available starting materials. The protocol described herein, utilizing a strong acid catalyst, provides a solid foundation for this synthesis. Due to the specific nature of the substituted phenol, empirical optimization of catalyst choice, temperature, and reaction time is highly recommended to achieve maximum yield and purity. This application note serves as a practical guide for researchers engaged in the synthesis of coumarin derivatives for applications in drug discovery and materials science.
References
Benchchem. (n.d.). Optimization of Pechmann Reaction for Substituted Coumarins. Technical Support Center.
Patil, S. A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available from: [Link]
Mourya, V. K., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Available from: [Link]
Samiei, S., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances.
Sreedhar, B., et al. (2005). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. Available from: [Link]
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism by HRMS analysis. Arkivoc. Available from: [Link]
Harvard University. (n.d.). Pechmann Condensation. Department of Chemistry and Chemical Biology. Retrieved from [Link]
Adamu, A., et al. (2016). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Chemistry and Materials Research. Available from: [Link]
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
Hartati, et al. (2019). The Effect of Various Phenolics in p-TsOH-Catalyzed Solvent-Free Microwave-Assisted Synthesis of 4-Methyl Coumarin Derivatives. Rasayan Journal of Chemistry. Available from: [Link]
Al-haj Hussien, F., et al. (2017). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Journal of Harmonized Research in Applied Sciences. Available from: [Link]
Rad-Moghadam, K., & Montazeri, N. (2009). Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Oriental Journal of Chemistry. Available from: [Link]
Sethna, S. M., & Shah, R. C. (1943). Pechmann condensation of phenols with ethyl butyroacetate. Proceedings of the Indian Academy of Sciences - Section A. Available from: [Link]
IntechOpen. (2021). One-Pot Synthesis of Coumarin Derivatives. Available from: [Link]
Taylor & Francis. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]
Prajapati, S. K., & Rao, S. P. (2021). B(C6F5)3-catalyzed synthesis of coumarins via Pechmann condensation under solvent-free conditions. Monatshefte für Chemie. Available from: [Link]
Chemdad. (n.d.). 6-TERT-BUTYL-4-METHYLCOUMARIN. Retrieved from [Link]
Application Note: A Streamlined Protocol for the Recrystallization of 6-tert-Butylcoumarin
Abstract This application note provides a detailed and robust protocol for the purification of 6-tert-butylcoumarin via recrystallization. The procedure employs a mixed-solvent system of ethanol and water, which leverage...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed and robust protocol for the purification of 6-tert-butylcoumarin via recrystallization. The procedure employs a mixed-solvent system of ethanol and water, which leverages the differential solubility of the target compound to effectively remove impurities. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity 6-tert-butylcoumarin. The rationale behind each step is thoroughly explained to ensure both procedural accuracy and a deep understanding of the underlying chemical principles.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature, but only sparingly at lower temperatures. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process inherently excludes impurities from the crystal structure, which remain dissolved in the cooled solvent (the mother liquor).
For compounds where a single solvent does not provide the optimal solubility characteristics, a mixed-solvent system can be employed.[3][4] This typically involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The crude product is first dissolved in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent to induce supersaturation and subsequent crystallization upon cooling. This application note details such a mixed-solvent approach for 6-tert-butylcoumarin.
Materials and Methods
Reagents and Equipment
Crude 6-tert-butylcoumarin
Ethanol (95% or absolute)
Deionized Water
Erlenmeyer flasks
Heating mantle or hot plate with a water bath
Magnetic stirrer and stir bar (optional)
Graduated cylinders
Pasteur pipettes
Buchner funnel and flask
Filter paper
Spatula
Glass stirring rod
Ice bath
Drying oven or vacuum desiccator
Solvent System Selection: Ethanol and Water
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[5] For 6-tert-butylcoumarin, a mixed-solvent system of ethanol and water is recommended.
Ethanol ("Good" Solvent): The coumarin backbone possesses some polarity, while the tert-butyl group is nonpolar. Ethanol, being a polar protic solvent, is a good choice as it is likely to dissolve 6-tert-butylcoumarin effectively, especially when heated. Several coumarin derivatives have been successfully recrystallized from ethanol or aqueous ethanol mixtures.[6][7][8]
Water ("Poor" Solvent): The significant nonpolar character imparted by the tert-butyl group is expected to render 6-tert-butylcoumarin poorly soluble in a highly polar solvent like water.
This combination of a "good" and a "poor" solvent allows for fine-tuning of the solubility to achieve a state of supersaturation upon cooling, which is essential for crystal formation.
Experimental Protocol: Recrystallization of 6-tert-Butylcoumarin
This protocol is designed for the purification of approximately 1 gram of crude 6-tert-butylcoumarin. The volumes can be scaled accordingly for different quantities.
Step 1: Dissolution in the "Good" Solvent
Place the crude 6-tert-butylcoumarin (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
Add a minimal amount of 95% ethanol (start with approximately 5-10 mL) to the flask.
Gently heat the mixture using a hot plate or heating mantle while stirring or swirling. The goal is to dissolve the solid completely.
If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of recrystallized product.[1]
Step 2: Addition of the "Poor" Solvent to Induce Saturation
While keeping the ethanol solution hot, slowly add deionized water dropwise using a Pasteur pipette.
Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This cloudiness indicates that the solution is saturated and the compound is beginning to precipitate.[3]
Once the cloud point is reached, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. This ensures that the crystallization process begins from a saturated solution rather than a suspension.
Step 3: Cooling and Crystallization
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form in an orderly fashion, excluding impurities.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Isolation of the Purified Crystals
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the approximate ratio determined in Step 2) to remove any residual mother liquor containing dissolved impurities.
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
Step 5: Drying the Final Product
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
Dry the crystals in a drying oven at a temperature well below the melting point of 6-tert-butylcoumarin or in a vacuum desiccator until a constant weight is achieved.
Step 6: Purity Assessment
The purity of the recrystallized 6-tert-butylcoumarin can be assessed by:
Melting Point Determination: A sharp melting point close to the literature value indicates high purity. For a related compound, 6-tert-butyl-4-methylcoumarin, the melting point is 123 °C.
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.
Spectroscopic Analysis (NMR, IR): Comparison of the spectra with known standards can confirm the identity and purity of the compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the recrystallization procedure for 6-tert-butylcoumarin.
6-tert-Butylcoumarin as a Fluorescent Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide on the synthesis, photophysical properties, and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the synthesis, photophysical properties, and potential applications of 6-tert-butylcoumarin as a fluorescent probe. While direct experimental data for 6-tert-butylcoumarin as a fluorescent probe is limited in the current scientific literature, this guide synthesizes information from structurally related coumarin derivatives to provide a robust framework for its use. The introduction of a bulky, hydrophobic tert-butyl group at the 6-position of the coumarin scaffold is anticipated to significantly influence its solubility and interaction with nonpolar environments, making it a potentially valuable tool for probing hydrophobic pockets in biomolecules and cellular membranes. This guide offers both theoretical background and practical protocols to enable researchers to explore the utility of 6-tert-butylcoumarin in their specific applications.
Introduction to Coumarin-Based Fluorescent Probes
Coumarin and its derivatives represent a versatile class of fluorophores widely employed in the development of fluorescent probes for a multitude of applications in biology, chemistry, and materials science.[1] The fundamental 2H-chromen-2-one core of coumarin can be chemically modified at various positions to tune its photophysical properties and to introduce specific functionalities for sensing a wide range of analytes and environmental parameters, including metal ions, pH, viscosity, and reactive oxygen species.[2]
The fluorescence of coumarin derivatives is highly sensitive to their local environment, a phenomenon known as solvatochromism.[3] This property is particularly pronounced in "push-pull" systems where the coumarin core is substituted with both electron-donating and electron-withdrawing groups. Substituents at the 6-position of the coumarin ring have been shown to modulate the electronic and photophysical properties of the fluorophore.[4] The introduction of a tert-butyl group, a bulky and nonpolar substituent, is expected to enhance the hydrophobicity of the coumarin scaffold, thereby influencing its partitioning into non-aqueous environments.
Synthesis of 6-tert-Butylcoumarin
The synthesis of 6-tert-butylcoumarin can be achieved through several established methods for coumarin synthesis, with the Pechmann condensation being a common and effective route. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 6-tert-butylcoumarin, 4-tert-butylphenol would be the starting phenol. A variation of this approach has been successfully used for the synthesis of similar compounds like 6-tert-octyl and 6,8-di-tert-butyl coumarins.[5]
Protocol: Synthesis of 6-tert-Butyl-4-methylcoumarin via Pechmann Condensation
This protocol describes the synthesis of 6-tert-butyl-4-methylcoumarin, a derivative that provides a good model for the photophysical properties of 6-tert-butylcoumarin.
Materials:
4-tert-butylphenol
Ethyl acetoacetate
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15)
Ethanol (for recrystallization)
Ice
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Buchner funnel and filter paper
Procedure:
In a round-bottom flask, combine equimolar amounts of 4-tert-butylphenol and ethyl acetoacetate.
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The amount of acid should be sufficient to act as both a catalyst and a solvent.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).
Carefully pour the warm reaction mixture into a beaker containing crushed ice with vigorous stirring.
A solid precipitate of crude 6-tert-butyl-4-methylcoumarin will form.
Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any residual acid.
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 6-tert-butyl-4-methylcoumarin as a white to off-white solid.[6]
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis workflow for 6-tert-butyl-4-methylcoumarin.
Photophysical Properties of 6-tert-Butylcoumarin
While specific experimental data for 6-tert-butylcoumarin is scarce, we can infer its key photophysical properties based on the behavior of similar coumarin derivatives.
Property
Inferred Characteristics for 6-tert-Butylcoumarin
Rationale/Supporting Evidence
Fluorescence
Likely to be weakly fluorescent in polar solvents.
Unsubstituted coumarin and coumarins lacking an electron-donating group at the 7-position generally exhibit low fluorescence quantum yields.[7]
Solvatochromism
Expected to show positive solvatochromism, with a red-shift in emission in more polar solvents.
The electronic transition in the coumarin core is sensitive to the polarity of the environment.[3]
Hydrophobicity
High.
The tert-butyl group is a bulky, nonpolar moiety that significantly increases the lipophilicity of the molecule. This has been demonstrated for other hydrophobic coumarins like Coumarin 6.[]
Solubility
Soluble in nonpolar organic solvents (e.g., hexane, toluene, chloroform) and poorly soluble in water.
The hydrophobic nature of the molecule will dictate its solubility profile.
Potential Applications of 6-tert-Butylcoumarin as a Fluorescent Probe
The inherent hydrophobicity of 6-tert-butylcoumarin makes it a promising candidate for applications where probing nonpolar environments is of interest.
Probing Hydrophobic Pockets in Proteins
Many proteins possess hydrophobic binding pockets that are crucial for their function and for their interaction with small molecule ligands. A hydrophobic fluorescent probe can partition into these pockets, and changes in its fluorescence properties (e.g., intensity, lifetime, emission maximum) can provide information about the local environment of the binding site.
Principle: The fluorescence of 6-tert-butylcoumarin is expected to be enhanced in a nonpolar environment, such as the hydrophobic interior of a protein, compared to its fluorescence in an aqueous buffer. This "turn-on" response upon binding can be used to study protein-ligand interactions and to screen for potential inhibitors that displace the probe from the binding pocket.
Investigating Cellular Membranes
Cellular membranes are complex lipid bilayers that play a critical role in cellular function. Hydrophobic fluorescent probes can intercalate into the lipid bilayer, allowing for the study of membrane properties such as fluidity, polarity, and phase separation.
Principle: The fluorescence of 6-tert-butylcoumarin is expected to be sensitive to the local polarity and viscosity of the lipid membrane.[7] For instance, in more ordered (less fluid) membrane domains, the restricted motion of the probe could lead to an increase in fluorescence quantum yield and lifetime.
Caption: Potential applications of 6-tert-butylcoumarin.
Experimental Protocols
The following protocols are generalized for the use of a hydrophobic fluorescent probe like 6-tert-butylcoumarin. Optimization will be required for specific applications.
Protocol 1: Characterization of the Solvatochromic Properties of 6-tert-Butylcoumarin
Objective: To determine the effect of solvent polarity on the absorption and fluorescence spectra of 6-tert-butylcoumarin.
Materials:
6-tert-butylcoumarin
A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)
UV-Vis spectrophotometer
Fluorometer
Quartz cuvettes
Procedure:
Stock Solution Preparation: Prepare a stock solution of 6-tert-butylcoumarin (e.g., 1 mM) in a nonpolar solvent in which it is readily soluble (e.g., chloroform).
Working Solution Preparation: Prepare a series of working solutions (e.g., 10 µM) by diluting the stock solution into each of the different solvents.
Absorption Spectra: Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λₘₐₓ).
Fluorescence Spectra: Record the fluorescence emission spectrum of each working solution using the fluorometer. Excite the samples at their respective λₘₐₓ. Determine the wavelength of maximum emission (λₑₘ).
Data Analysis: Plot the Stokes shift (the difference in nanometers between λₑₘ and λₘₐₓ) as a function of a solvent polarity parameter (e.g., the Reichardt dye E_T(30) scale) to quantify the solvatochromic effect.[3]
Protocol 2: Probing the Hydrophobic Binding Pocket of a Protein
Objective: To use 6-tert-butylcoumarin to detect and characterize the hydrophobic binding pocket of a target protein.
Materials:
6-tert-butylcoumarin stock solution (in a water-miscible organic solvent like DMSO or ethanol)
Purified target protein in a suitable buffer (e.g., PBS or Tris-HCl)
Fluorometer
96-well microplate (black, clear bottom for fluorescence measurements)
Procedure:
Determine Optimal Probe Concentration: Titrate the 6-tert-butylcoumarin into the buffer to determine the concentration at which the fluorescence is minimal but detectable.
Protein Titration: In a 96-well plate, add a fixed concentration of 6-tert-butylcoumarin to a series of wells containing increasing concentrations of the target protein.
Incubation: Incubate the plate at room temperature for a sufficient time to allow for binding to reach equilibrium (e.g., 15-30 minutes).
Fluorescence Measurement: Measure the fluorescence intensity in each well using the fluorometer. Use an excitation wavelength determined from the solvatochromic characterization (likely in the UV range) and an emission wavelength corresponding to the expected emission in a nonpolar environment.
Data Analysis: Plot the fluorescence intensity as a function of the protein concentration. A sigmoidal curve is indicative of a binding event. The dissociation constant (Kd) can be determined by fitting the data to a suitable binding model.
Competitive Binding Assay (Optional): To screen for inhibitors, add a fixed concentration of the protein and 6-tert-butylcoumarin to a series of wells, followed by the addition of potential inhibitors at varying concentrations. A decrease in fluorescence intensity indicates that the inhibitor is displacing the probe from the binding pocket.
Protocol 3: Labeling of Cellular Membranes
Objective: To use 6-tert-butylcoumarin to visualize cellular membranes in live cells.
Materials:
6-tert-butylcoumarin stock solution (in DMSO)
Cell culture medium (e.g., DMEM)
Phosphate-buffered saline (PBS)
Live cells cultured on glass-bottom dishes or coverslips
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or blue filter set)
Procedure:
Cell Preparation: Grow cells to a suitable confluency on imaging-compatible plates or coverslips.
Staining Solution Preparation: Dilute the 6-tert-butylcoumarin stock solution in pre-warmed cell culture medium to a final working concentration (typically in the range of 1-10 µM).
Cell Staining: Remove the existing cell culture medium and wash the cells once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope. The hydrophobic nature of the probe should lead to its accumulation in the cellular membranes.
Conclusion
6-tert-butylcoumarin represents an intriguing, yet underexplored, fluorescent probe. Its inherent hydrophobicity, conferred by the tert-butyl group, suggests its potential utility in probing nonpolar environments such as the hydrophobic pockets of proteins and the interior of lipid membranes. While direct experimental data on its photophysical properties and applications are limited, the principles of coumarin chemistry and the behavior of other hydrophobic probes provide a strong foundation for its investigation. The protocols outlined in this guide are intended to serve as a starting point for researchers to explore the capabilities of 6-tert-butylcoumarin and to unlock its potential as a valuable tool in their scientific endeavors. Further characterization of its photophysical properties, including quantum yield and fluorescence lifetime in various environments, will be crucial for its full development as a robust fluorescent probe.
References
Synthesis of 6-tert-octyl and 6,8-di-tert-butyl coumarins, two coumarins of biological interest. (URL: Not available in search results)
Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. (URL: [Link])
Tailoring C-6-Substituted Coumarin Scaffolds for Novel Photophysical Properties and Stimuli-Responsive Chromism. The Journal of Physical Chemistry B. (URL: [Link])
Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. (URL: [Link])
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. (URL: [Link])
An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. IJNRD. (URL: Not available in search results)
Theoretical investigation of the substituent effects on the electronic and optical properties of 6-substituted coumarin derivatives. ResearchGate. (URL: [Link])
How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. International Journal of Molecular Sciences. (URL: [Link])
Coumarin derivatives and their applications. ResearchGate. (URL: [Link])
Hydrophobic Interfacing of Fluorescent Membrane Probes. ResearchGate. (URL: Not available in search results)
New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Arabian Journal of Chemistry. (URL: [Link])
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. (URL: [Link])
Therapeutic Effects of Coumarins with Different Substitution Patterns. International Journal of Molecular Sciences. (URL: [Link])
Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji. (URL: Not available in search results)
MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry. (URL: [Link])
Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. (URL: [Link])
Lipid-directed covalent fluorescent labeling of plasma membranes for long-term imaging, barcoding and manipulation of cells. bioRxiv. (URL: [Link])
3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Chemical Communications. (URL: [Link])
Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research. (URL: [Link])
Synthesis and spectral studies of coumarin derivatives as fluorescent probes towards Fe3+ and Cu2+. (URL: Not available in search results)
One-pot synthesis of functionalised coumarin fluorophores enables rapid access to live cell bioorthogonal labelling and microenv. ChemRxiv. (URL: [Link])
An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin: Synthesis, Properties, and Biological Activity. Benchchem. (URL: Not available in search results)
Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. Hilaris Publisher. (URL: [Link])
Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. New Journal of Chemistry. (URL: [Link])
Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. ResearchGate. (URL: [Link])
Duzce University Journal of Science and Technology » Submission » Coumarins: Chemical Synthesis, Properties and Applications. DergiPark. (URL: Not available in search results)
Technical Support Center: 6-tert-butylcoumarin Solubility Guide
The following guide is structured as a Technical Support Center resource. It is designed to address the specific physicochemical challenges of 6-tert-butylcoumarin , a highly lipophilic coumarin derivative.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center resource. It is designed to address the specific physicochemical challenges of 6-tert-butylcoumarin , a highly lipophilic coumarin derivative.
The Core Issue:
You are likely experiencing one of two failures:
The "Brick Dust" Effect: The solid powder floats on water and refuses to wet.
The "Crash-out" Effect: Your clear DMSO/Ethanol stock solution immediately turns cloudy (precipitates) when added to aqueous buffer.
Physicochemical Root Cause:
6-tert-butylcoumarin is a Class II compound (Biopharmaceutics Classification System - Low Solubility, High Permeability).
The Scaffold: The coumarin (2H-chromen-2-one) core is already sparingly soluble in water.
The Substituent: The tert-butyl group at position 6 is a bulky, highly lipophilic moiety. It acts as a "grease anchor," significantly increasing the partition coefficient (LogP).
Estimated LogP: ~3.8 – 4.2 (Compared to Coumarin ~1.39). This means the molecule prefers octanol (oil) over water by a factor of 10,000:1.
Decision Matrix: Choose Your Solubilization Strategy
Use the following logic flow to select the correct protocol for your application.
Figure 1: Strategic decision tree for solubilizing lipophilic coumarins based on experimental constraints.
Tier 1 Troubleshooting: Co-Solvent Strategies (In Vitro)
Problem: "I dissolved it in DMSO, but it precipitates when I add it to my assay buffer."
Explanation:
This is the Parabolic Solubility Effect . DMSO and water are miscible, but 6-tert-butylcoumarin is not soluble in the mixture at certain ratios. When the water content exceeds a critical threshold (often as low as 10-20%), the solvent power collapses, and the hydrophobic compound aggregates instantly.
Protocol A: The "Solvent Shift" Method
Use this for enzymatic assays or cell treatments where final concentration is < 50 µM.
Reagents:
Anhydrous DMSO (molecular biology grade)
Phosphate Buffered Saline (PBS), pre-warmed to 37°C.
Step-by-Step:
Prepare Stock: Dissolve 6-tert-butylcoumarin in 100% DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for a 10 µM final).
Critical: Vortex until absolutely clear. If particles remain, sonicate for 30 seconds.
The Intermediate Step (Optional but Recommended): Dilute the 1000x stock 1:10 into pure Ethanol or PEG-400 . This creates a "bridge" solvent that reduces the shock of hitting the water.
Rapid Dispersion:
Place your PBS on a magnetic stirrer (medium speed).
Submerge the pipette tip below the surface of the PBS.
Inject the stock slowly while stirring.
Do NOT drop the stock onto the static surface of the buffer; it will form a film.
Maximum Solvent Limits Table:
Solvent
Max Final % (Cell Culture)
Max Final % (Enzymatic)
Notes
DMSO
0.1% - 0.5%
1.0% - 5.0%
High concentrations denature enzymes.
Ethanol
0.1% - 0.5%
2.0%
Volatile; evaporation changes concentration.
| PEG-400 | 1.0% | 5.0% | Good stabilizer; less toxic than DMSO. |
Tier 2 Troubleshooting: Biological Formulation (The "Gold Standard")
Problem: "I need to inject this into mice/cells, and I cannot use toxic solvents like DMSO."
Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Encapsulation.
Cyclodextrins are cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior. The 6-tert-butylcoumarin fits inside the hydrophobic cavity, shielding it from the water.
Protocol B: Molecular Encapsulation
This is the only reliable method for high-concentration aqueous delivery (>100 µM).
Prepare Vehicle: Dissolve HP-β-CD in water to make a 20% (w/v) solution. (e.g., 2g cyclodextrin in 10mL water). Filter sterilize (0.22 µm).
Add Compound: Add excess 6-tert-butylcoumarin powder to the vehicle.
Energy Input (Critical):
Method 1 (Best): Probe sonication for 2 minutes (pulsed: 10s on, 10s off) to force the molecule into the cavity.
Method 2: Shake at 37°C / 200 RPM overnight.
Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.
Harvest: Collect the clear supernatant. This solution contains the drug-cyclodextrin complex.[1]
Figure 2: Schematic of host-guest encapsulation. The hydrophobic tert-butyl group drives the molecule into the cyclodextrin cavity.
Tier 3 Troubleshooting: The pH Trap (WARNING)
Problem: "I added NaOH and it dissolved perfectly! Why do you say it's insoluble?"
Technical Warning:
You have likely destroyed your molecule.
Coumarins contain a lactone ring (cyclic ester).[2] In strong alkaline conditions (pH > 10), this ring hydrolyzes (opens) to form the coumarinate salt . While this salt is highly water-soluble, it is pharmacologically distinct from the parent 6-tert-butylcoumarin.
Diagnostic Test:
If you dissolved it with NaOH and want to check if the ring is intact:
Take a small aliquot.
Add HCl to lower pH to ~1-2.
Observation: If the solution turns cloudy/precipitates immediately, the ring has re-closed (recyclization). If it remains clear, you may have permanently degraded the compound or formed a stable trans-isomer (coumaric acid derivative).
Figure 3: The pH-dependent equilibrium. Dissolving in base alters the chemical structure.
Frequently Asked Questions (FAQ)
Q: Can I use "Coumarin 6" protocols for this compound?A:No. "Coumarin 6" is a specific trade name for a laser dye (3-(2-benzothiazolyl)-7-(diethylamino)coumarin). It is structurally different from "6-tert-butylcoumarin". Ensure you are looking at the correct Safety Data Sheet (SDS) and physicochemical data.
Q: What is the exact solubility in pure water?A: Exact experimental values are rarely published for specific derivatives, but based on SAR (Structure-Activity Relationships) with 6-methylcoumarin and 6-tert-butylquinoline, the solubility is estimated to be < 5 µg/mL (< 20 µM). For all practical biological purposes, consider it insoluble.
Q: Can I warm the solution to dissolve it?A: Warming to 37°C-50°C helps kinetics but does not significantly change the thermodynamic solubility limit of such a lipophilic compound. You still need a co-solvent or carrier.
References
PubChem. 6-tert-Butyl-4-methylcoumarin (Compound Summary). National Library of Medicine. [Link] (Used for SAR / LogP estimation logic).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link] (Protocol standard for HP-β-CD).
Teiber, J. F., et al. (2003). Lactonase and lactonizing activities of human serum paraoxonase (PON1) and rabbit serum PON3.[2] (Discusses the pH-dependent hydrolysis of the coumarin lactone ring). [Link]
PubChem. 6-tert-Butylquinoline (Compound Summary). National Library of Medicine. [Link] (Used for comparative lipophilicity data).
Technical Support Center: Purification of 6-tert-Butylcoumarin
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-tert-butylcoumarin, specifically focusing on the remova...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-tert-butylcoumarin, specifically focusing on the removal of unreacted phenolic starting materials. Our aim is to equip you with the necessary knowledge to troubleshoot and optimize your purification workflows, ensuring the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: After my Pechmann condensation, I suspect my 6-tert-butylcoumarin is contaminated with unreacted p-tert-butylphenol. How can I confirm this?
A: The most common method for synthesizing 6-tert-butylcoumarin is the Pechmann condensation, which involves the acid-catalyzed reaction of a phenol (in this case, p-tert-butylphenol) with a β-ketoester.[1][2][3] It is highly probable that some unreacted phenol remains in your crude product.
To confirm its presence, Thin Layer Chromatography (TLC) is an effective initial step. Spot your crude product, a pure standard of 6-tert-butylcoumarin (if available), and a standard of p-tert-butylphenol on the same TLC plate. Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The unreacted phenol, being more polar than the coumarin, should have a lower Rf value.
Q2: What are the primary methods for removing unreacted phenols from my 6-tert-butylcoumarin product?
A: There are three primary methods to achieve this separation, each with its own advantages and disadvantages:
Acid-Base Extraction: This technique leverages the acidic nature of phenols to separate them from the neutral coumarin.[4][5][6][7]
Column Chromatography: A classic purification technique that separates compounds based on their differential adsorption to a stationary phase.[8]
Recrystallization: This method purifies solid compounds based on differences in their solubility in a specific solvent or solvent mixture at varying temperatures.[9][10][11]
The choice of method will depend on the scale of your reaction, the desired purity, and the available resources.
Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?
A: "Oiling out" is a common issue in recrystallization. It often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.
Here are some troubleshooting steps:
Re-dissolve and cool slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool at a much slower rate. You can do this by insulating the flask or leaving it to cool overnight.
Use a different solvent system: The polarity of your solvent might be too high. Try a less polar solvent or a different binary mixture.
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
Seed the solution: If you have a small amount of pure 6-tert-butylcoumarin, add a tiny crystal to the cooled solution. This "seed crystal" can initiate crystallization.
Troubleshooting Purification Workflows
This section provides a more detailed breakdown of the recommended purification methods, including step-by-step protocols and troubleshooting advice.
Method 1: Acid-Base Extraction
This is often the most efficient method for removing phenolic impurities on a larger scale. It exploits the fact that phenols are weakly acidic and will be deprotonated by a strong base (like NaOH) to form a water-soluble salt (phenoxide). The neutral 6-tert-butylcoumarin will remain in the organic phase.[4][5][6][7]
6-tert-butylcoumarin (Neutral): No reaction with NaOH.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
Extraction: Transfer the organic solution to a separatory funnel. Add a 1M aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
Separation: Allow the layers to separate. The upper layer will be the organic phase (containing your coumarin), and the lower layer will be the aqueous phase (containing the sodium phenoxide). Drain the lower aqueous layer.
Washing: To ensure all the phenoxide is removed, repeat the extraction of the organic layer with fresh 1M NaOH solution.
Neutralization and Back-Extraction (Optional but Recommended): Combine the aqueous layers. To confirm the presence of the phenol and to quantify it, you can acidify the aqueous solution with concentrated HCl until it is acidic to litmus paper.[4] The phenol will precipitate out and can be collected by filtration or extracted back into an organic solvent.
Final Work-up: Wash the organic layer containing the 6-tert-butylcoumarin with water to remove any residual NaOH, followed by a wash with brine to aid in drying. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Acid-Base Extraction:
Issue
Possible Cause
Solution
Emulsion Formation
The two phases are not separating cleanly.
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Alternatively, you can try filtering the mixture through a pad of Celite.
Low Recovery of Coumarin
The coumarin may have some solubility in the basic aqueous phase.
Minimize the number of extractions with NaOH. Ensure the organic solvent is thoroughly dried before evaporation.
Product is still impure
Incomplete extraction of the phenol.
Increase the concentration of the NaOH solution or perform additional extractions. Ensure thorough mixing of the two phases.
Method 2: Column Chromatography
Column chromatography is a highly effective method for achieving high purity, especially for smaller scale reactions or when other impurities are present. The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase and a liquid mobile phase.
Experimental Protocol: Column Chromatography
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to pack under gravity or with gentle pressure.
Sample Loading: Dissolve the crude 6-tert-butylcoumarin in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample to the top of the column.
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. The less polar 6-tert-butylcoumarin will elute before the more polar p-tert-butylphenol.
Fraction Collection: Collect the eluent in small fractions.
Analysis: Monitor the fractions by TLC to identify which ones contain the pure 6-tert-butylcoumarin.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Column Chromatography:
Issue
Possible Cause
Solution
Poor Separation
The solvent system is not optimal.
Before running the column, perform TLC analysis with different solvent systems to find one that gives good separation between the coumarin and the phenol (a ΔRf of at least 0.2 is ideal).
Compound is not eluting
The eluent is not polar enough.
Gradually increase the polarity of the eluent.
Cracked Column Bed
The silica gel was not packed properly or has run dry.
Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica gel.
Compound Streaking on TLC
The sample may be too concentrated, or it might be interacting strongly with the silica.
Dilute the sample before spotting on the TLC plate. Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape of acidic compounds.
Method 3: Recrystallization
Recrystallization is a simple and effective technique for purifying solid compounds, provided a suitable solvent can be found. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be less soluble at lower temperatures and will crystallize out, leaving the impurities dissolved in the solvent. For coumarins, mixed solvent systems are often effective.[9][11]
Experimental Protocol: Recrystallization
Solvent Selection: The ideal solvent is one in which 6-tert-butylcoumarin is soluble at high temperatures but insoluble at low temperatures, while the phenolic impurity remains soluble at all temperatures. Common solvent systems for coumarins include aqueous ethanol or aqueous methanol.[9][10][11]
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
Troubleshooting Recrystallization:
Issue
Possible Cause
Solution
No Crystals Form
The solution is not supersaturated, or the compound is too soluble in the chosen solvent.
Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If that fails, you may need to partially evaporate the solvent or try a different solvent system.
Low Recovery
The compound is too soluble in the cold solvent, or too much solvent was used.
Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Product is still impure
The impurity co-crystallized with the product.
This may happen if the impurity has similar solubility properties or is present in a very high concentration. A second recrystallization may be necessary, or an alternative purification method should be considered.
Comparative Summary of Purification Methods
Method
Advantages
Disadvantages
Best For
Acid-Base Extraction
- Fast and efficient for large quantities.- Inexpensive.- Good for removing acidic impurities.
- May not remove other neutral impurities.- Emulsions can form.- Requires careful handling of acids and bases.
- Large-scale reactions where the primary impurity is phenolic.
Column Chromatography
- Can achieve very high purity.- Can separate multiple components simultaneously.
- Can be time-consuming and labor-intensive.- Requires larger volumes of solvent.- Potential for product loss on the column.
- Small to medium-scale reactions, or when high purity is critical.
Recrystallization
- Simple and relatively quick.- Can yield very pure crystals.- Scalable.
- Finding a suitable solvent can be challenging.- Risk of "oiling out".- May not be effective if impurities have similar solubility.
- Final purification step after initial cleanup by another method.
Workflow Diagrams
Decision Tree for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Acid-Base Extraction Workflow
Caption: Step-by-step workflow for acid-base extraction.
References
Nagaretnam, P., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1).
ResearchGate. (2022). What are the techniques that can be use to purify coumarins? Retrieved from [Link]
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
University of California, Irvine. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. Retrieved from [Link]
University of California, Davis. (n.d.). Exp 6 - Extraction. Retrieved from [Link]
Nagaretnam, P., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Zenodo. [Link]
ResearchGate. (2020). What is the best solvent to recrystillize a polar coumarin? Retrieved from [Link]
Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]
Chulalongkorn University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]
Hindawi. (n.d.). Solvent-Free Synthesis of New Coumarins. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2018). Coumarins from Creston Apple Seeds: Isolation, Chemical Modification, and Cytotoxicity Study. Retrieved from [Link]
International Journal of Novel Research and Development. (n.d.). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. Retrieved from [Link]
PubMed. (2005). Isolation and Purification of Coumarin Compounds From the Root of Peucedanum Decursivum (Miq.) Maxim by High-Speed Counter-Current Chromatography. Retrieved from [Link]
Organic Syntheses. (n.d.). A. - Coumarin dibromide. Retrieved from [Link]
Semantic Scholar. (2022). Research Article Electrochemical-Based Extraction, Separation, and Purification of Coumarin Compounds from Trifolium chinensis. Retrieved from [Link]
Wellesley College. (n.d.). Acid-Base Extraction. Retrieved from [Link]
University of Massachusetts Boston. (n.d.). Pechmann Condensation.doc. Retrieved from [Link]
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
YouTube. (2012). 7. Planning an Acid-Base Extraction.mov. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
ResearchGate. (2025). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. Retrieved from [Link]
IISTE. (2016). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Retrieved from [Link]
ResearchGate. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Retrieved from [Link]
DergiPark. (2024). Mini-Review on Coumarins: Sources, Biosynthesis, Bioactivity, Extraction and Toxicology. Retrieved from [Link]
Quora. (2019). How to extract phenol from an organic layer. Retrieved from [Link]
Phenomenex. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Retrieved from [Link]
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
PMC. (n.d.). Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity. Retrieved from [Link]
MDPI. (2021). DES Based Efficient Extraction Method for Bioactive Coumarins from Angelica dahurica (Hoffm.) Benth. & Hook.f. ex Franch. & Sav. Retrieved from [Link]
International Journal of Research and Review. (2022). Coumarin Hydrazide: Chemistry, Synthesis and Pharmacological Activities - A Review. Retrieved from [Link]
MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
NIST. (n.d.). 6-tert-Butyl-4-methylcoumarin. Retrieved from [Link]
New Journal of Chemistry. (n.d.). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link]
ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. Retrieved from [Link]
MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Retrieved from [Link]
PubChem. (n.d.). 6-tert-Butyl-m-cresol. Retrieved from [Link]
Technical Support Center: Purification Strategies for 6-tert-Butylcoumarin Crude Mixture
Welcome to the technical support guide for the purification of 6-tert-butylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ov...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 6-tert-butylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the purification of this coumarin derivative. The strategies outlined below are based on established chemical principles and field-proven techniques to help you achieve high purity and yield in your experiments.
Understanding the Challenge: The Nature of Crude 6-tert-Butylcoumarin
The synthesis of 6-tert-butylcoumarin, often achieved through methods like the Pechmann condensation, typically results in a crude mixture containing not only the desired product but also a variety of impurities.[1][2] The nonpolar tert-butyl group significantly influences the molecule's solubility profile compared to simpler coumarins, which must be factored into any purification strategy.
Common impurities may include:
Unreacted Starting Materials: Such as 4-tert-butylphenol and the β-ketoester (e.g., ethyl acetoacetate).
Reaction By-products: Products from side reactions or incomplete cyclization.
Catalysts and Reagents: Acidic or basic catalysts used in the synthesis.[1]
A successful purification strategy begins with a preliminary analysis of the crude mixture to devise the most efficient approach, whether it be recrystallization, chromatography, or a combination of techniques.
Overall Purification Workflow
The following diagram illustrates a logical workflow for purifying crude 6-tert-butylcoumarin, from initial assessment to final purity verification.
Caption: General decision workflow for purifying 6-tert-butylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before starting purification?
A1: Always perform a preliminary analysis of your crude mixture using Thin-Layer Chromatography (TLC).[3] This simple step provides invaluable information about the number of components in your mixture and their relative polarities, which guides your choice of purification technique and solvent system. Spot your crude material alongside the starting materials, if available, to identify them in the mixture.
Q2: Which primary purification method should I choose: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of your crude product and its impurities.
Recrystallization is ideal when your crude product is relatively pure (>80-90%) and the impurities have different solubility profiles from the desired compound. It is highly scalable and efficient for removing small amounts of contaminants.[4]
Column Chromatography is the method of choice for complex mixtures containing multiple components, especially when impurities have polarities similar to the product.[5] It offers superior separation but is generally more labor-intensive and uses larger volumes of solvent.[3]
Q3: How does the tert-butyl group affect my choice of solvents?
A3: The bulky, nonpolar tert-butyl group makes 6-tert-butylcoumarin significantly less polar than unsubstituted coumarin. Therefore, you will need to use less polar solvent systems for both recrystallization and chromatography compared to those used for simple coumarins. For example, in column chromatography, you will likely use a higher ratio of a nonpolar solvent like hexane or dichloromethane to a polar solvent like ethyl acetate.
Q4: How can I effectively monitor the fractions during column chromatography?
A4: Use TLC to analyze the fractions collected from the column.[6] Spot each fraction (or every few fractions) on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light (coumarins are typically UV-active).[3] Combine the fractions that contain only the pure product.
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This guide addresses common problems and provides logical solutions.
Symptom
Possible Cause(s)
Suggested Solution(s)
Low Yield After Purification
Incomplete precipitation/crystallization.
Ensure the solution is fully saturated and cooled sufficiently. Try placing the flask in an ice bath or refrigerator to maximize crystal formation.
Product loss during transfers or washing.
Minimize transfer steps. When washing crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[6]
Inappropriate solvent system for chromatography.
The product may be eluting too slowly (or not at all) or too quickly with impurities. Optimize the mobile phase polarity based on TLC analysis.
Product is an Oil, Not Crystals (Oiling Out)
Solution is too concentrated or cooled too quickly.
Add a small amount of solvent to redissolve the oil, then allow it to cool much more slowly. Seeding with a pure crystal can help induce proper crystallization.
Presence of impurities.
Impurities can inhibit crystal lattice formation. The oil may need to be purified by column chromatography first before attempting recrystallization again.
Poor Separation in Column Chromatography
Incorrect mobile phase.
The polarity is either too high (all compounds elute together) or too low (compounds don't move). Perform TLC with various solvent ratios to find an optimal system where the product's Rf value is ~0.3-0.4.[7]
Column was poorly packed or overloaded.
Repack the column, ensuring no air bubbles or channels. For sample loading, do not exceed 1-5% of the silica gel mass for difficult separations.[7] Dry-loading the sample can often improve resolution.
Final Product is Still Impure
A single purification step was insufficient.
It is common to perform multiple purification steps. For example, initial purification by column chromatography can be followed by a final recrystallization to achieve very high purity.[6]
Co-elution of an impurity in chromatography.
Try a different solvent system with different selectivities (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).
Decision Tree: Troubleshooting a Failed Recrystallization
If your compound oils out or fails to crystallize, use the following decision tree to diagnose and solve the problem.
Caption: Troubleshooting steps for failed recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective if the crude material is of relatively high purity. The key is selecting a solvent (or solvent pair) in which 6-tert-butylcoumarin is soluble when hot but sparingly soluble when cold.
Step-by-Step Methodology:
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but complete dissolution upon heating.
Dissolution: Place the crude 6-tert-butylcoumarin in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Suggested Solvent Systems to Screen
Rationale
Ethanol / Water
A classic mixed-solvent system.[4][8] Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool.
Methanol / Water
Similar to ethanol/water, methanol is a polar solvent that can be paired with water as an anti-solvent.[8]
Hexane / Ethyl Acetate
A non-polar/moderately polar pair. The tert-butyl group increases hexane solubility. Dissolve in a minimal amount of hot ethyl acetate and add hexane until cloudy.
Isopropanol
A single solvent system that may provide the right solubility profile.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for complex mixtures. The goal is to use a solvent system that provides good separation of the target compound from its impurities on a TLC plate.
Step-by-Step Methodology:
Select Mobile Phase: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4.
Pack the Column: Prepare a slurry of silica gel in the initial, nonpolar solvent (e.g., hexane). Pour it into the column and allow it to pack under pressure, ensuring no cracks or air bubbles form.[5]
Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).
Wet Loading: Apply the concentrated sample solution directly to the top of the silica bed.
Dry Loading: Adsorb the sample solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This method often yields better separation.
Elution: Begin eluting with the nonpolar solvent, gradually increasing the polarity according to your chosen gradient. For example, start with 100% Hexane, then move to 5% Ethyl Acetate in Hexane, then 10%, and so on.[3]
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.[6]
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 6-tert-butylcoumarin.
Recommended Mobile Phase Systems (Silica Gel)
Typical Gradient Profile
Hexane / Ethyl Acetate
Start at 0-2% Ethyl Acetate, gradually increase to 10-20%.
Dichloromethane / Ethyl Acetate
Start at 0-1% Ethyl Acetate, gradually increase to 5-10%.[3]
Cyclohexane / Ethyl Acetate
Similar properties to Hexane/Ethyl Acetate, can sometimes provide different selectivity.[3]
Purity Analysis and Final Characterization
After purification, you must verify the purity and confirm the identity of the final compound.
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (in multiple solvent systems) is a good indication of purity.
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single sharp peak on the chromatogram indicates a high degree of purity.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of 6-tert-butylcoumarin and ensuring no significant impurities are present.[11]
Melting Point: A sharp melting point range that matches the literature value is a strong indicator of high purity.
By following these guidelines, you will be well-equipped to design and execute an effective purification strategy for 6-tert-butylcoumarin, leading to a final product of high purity suitable for any downstream application.
References
Cieśla, Ł., & Waksmundzka-Hajnos, M. (2009). Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits. Journal of Planar Chromatography – Modern TLC, 22(4), 271-276. Available from: [Link]
Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-5. Available from: [Link]
ResearchGate. (2022). What are the techniques that can be use to purify coumarins? Available from: [Link]
RR Journals. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Available from: [Link]
International Journal of New-Fangled Research & Development. (2022). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. Available from: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. Available from: [Link]
ResearchGate. (2009). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available from: [Link]
IISTE. (2016). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Available from: [Link]
Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages. Available from: [Link]
MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Available from: [Link]
Annals of Advances in Chemistry. (2021). A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Available from: [Link]
Interchim. (n.d.). Purification of Coumarin using PF-15SIHP-F0025. Available from: [Link]
ResearchGate. (2012). Coumarins Analytical and Preparative Techniques. Available from: [Link]
MDPI. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]
Technical Support Center: Enhancing Fluorescence of 6-tert-Butylcoumarin Derivatives
Current Status: Online Operator: Senior Application Scientist Ticket ID: #TBC-FL-OPT-001 Welcome to the Technical Support Center You have reached the specialized support unit for 6-tert-butylcoumarin scaffolds. Unlike st...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: #TBC-FL-OPT-001
Welcome to the Technical Support Center
You have reached the specialized support unit for 6-tert-butylcoumarin scaffolds. Unlike standard coumarins, the 6-tert-butyl derivative presents unique solubility profiles and steric properties that directly influence photophysics. This guide addresses the specific challenges of enhancing quantum yield (
), minimizing quenching, and optimizing assay conditions for this lipophilic fluorophore class.
Part 1: Structural Optimization (The Design Phase)
Q1: How does the 6-tert-butyl group specifically influence fluorescence compared to unsubstituted coumarins?
A: The tert-butyl group at position 6 is not merely a solubilizing agent; it is a critical steric modulator that enhances fluorescence through two mechanisms:
Inhibition of Aggregation-Caused Quenching (ACQ): Planar coumarins stack efficiently in solution (
stacking), leading to non-radiative energy dissipation. The bulky tert-butyl group disrupts this planarity, preventing tight packing and preserving emission intensity in higher concentrations.
Lipophilicity Enhancement: It significantly increases solubility in non-polar organic solvents, which is crucial because coumarin fluorescence often suffers from quenching in highly polar, protic solvents (like water) due to hydrogen bonding interactions that facilitate non-radiative decay.
Q2: I am synthesizing a Schiff base derivative (e.g., from 6-tert-butylcoumarin-3-carbaldehyde). Why is the fluorescence intensity negligible before analyte addition?
A: This is a feature, not a bug. Schiff base derivatives (imines) typically exhibit weak fluorescence due to C=N isomerization .
Mechanism: The uncomplexed imine bond rotates freely, dissipating excited state energy as heat (non-radiative decay).
The Fix (CHEF): Upon binding a metal ion (commonly
, , or ), the rotation is locked. This rigidification restores the radiative pathway, leading to Chelation-Enhanced Fluorescence (CHEF) .
Optimization: If your "turn-on" response is weak, ensure your ligand geometry strictly matches the coordination sphere of your target metal.
Visualizing the Activation Mechanism:
Caption: The Chelation-Enhanced Fluorescence (CHEF) mechanism.[1] Metal binding restricts C=N rotation, switching the decay pathway from thermal dissipation to photon emission.
Part 2: Assay Environment (The "Environment" Phase)
Q3: My quantum yield drops drastically when I move from Ethanol to Water. Is my compound degrading?
A: Likely not. It is a classic Solvent Polarity Effect .
The Issue: 6-tert-butylcoumarins often utilize an Intramolecular Charge Transfer (ICT) state for fluorescence.[2] In highly polar, protic solvents (water), the dipole of the excited state is stabilized, which can lower the energy gap (red shift) but also increase the rate of non-radiative decay (quenching).
The "Tert-Butyl" Factor: While the tert-butyl group helps, it cannot fully shield the fluorophore in 100% aqueous media.
Recommendation: Use a mixed-solvent system. A ratio of 9:1 (MeOH:Buffer) or DMSO:Water is standard to maintain the "emissive" environment while allowing biological compatibility.
Local Excited (LE) state dominates. Blue-shifted emission.[3]
Ethanol/MeOH
Medium
Low
High
Optimal balance for ICT. Good solubility for tert-butyl derivatives.
DMSO
High
High
High
High viscosity restricts rotation, boosting quantum yield.
Water (100%)
Very High
Low
Low/Quenched
Aggregation (ACQ) and H-bond induced quenching.
Q4: How does pH affect the signal stability of 6-tert-butylcoumarin Schiff bases?
A: These derivatives are pH-sensitive in two distinct ways:[4]
Hydrolysis (Acidic pH < 5): The imine (C=N) bond is liable to hydrolyze back to the aldehyde and amine, permanently destroying the sensor. Maintain pH > 6.0.
Protonation (Neutral/Basic): For metal sensing (e.g.,
), the phenol/hydroxyl group often participates in binding. If the pH is too low, protons compete with the metal for the binding site. Optimal range is typically pH 7.0 - 7.4 (Physiological).
Part 3: Troubleshooting & Validation (The "QC" Phase)
Q5: I observe a "blue shift" in emission over time. What is happening?
A: This indicates Photodecomposition or Hydrolysis .
Diagnosis: If the emission maximum shifts from ~520 nm (yellow/green, typical for Schiff bases) back to ~430 nm (blue), you are likely seeing the fluorescence of the parent 6-tert-butylcoumarin-3-carbaldehyde formed by hydrolysis of the Schiff base.
Solution:
Store stock solutions in anhydrous DMSO/EtOH.
Prepare aqueous working solutions immediately before use.
Check if your buffer contains nucleophiles that could attack the imine.
Q6: How do I validate that my fluorescence increase is due to the analyte and not an artifact?
A: Perform a Job’s Plot (Method of Continuous Variations) .
Protocol: Mix the host (coumarin) and guest (metal) in varying mole fractions while keeping the total concentration constant.
Result: A maximum at 0.5 mole fraction indicates 1:1 binding; a max at 0.33 or 0.67 indicates 1:2 or 2:1.
Why it matters: If the intensity rises linearly without a clear inflection point, you might be observing simple solubility changes or pH effects rather than specific binding.
Troubleshooting Workflow:
Caption: Step-by-step diagnostic flow for resolving low intensity issues in 6-tert-butylcoumarin experiments.
References
Synthesis and Photophysical Properties of 6-Aryl-Coumarin Derivatives.
Source: National Institutes of Health (NIH) / PubMed Central.
Relevance: details the synthesis (Suzuki coupling) and photophysical characterization (Stokes shift, quantum yield) of 6-substituted coumarins.
A Coumarin Based Schiff Base Probe for Selective Fluorescence Detection of Al3+.
Source: PubMed / Spectrochimica Acta.
Relevance: specifically discusses the CHEF mechanism and solvent requirements (MeOH:HEPES) for coumarin Schiff bases.
Schiff Base Compounds as Fluorescent Probes for Detection of Al3+ Ions.
Source: MDPI Molecules.
Relevance: Provides protocols for "turn-on" fluorescence, Job's plot validation, and detection limits for Schiff base sensors.
Effect of Solvent Polarity on Photophysical Properties of Coumarin Dyes.
Source: ResearchGate / Journal of Fluorescence.
Relevance: Explains the solvatochromic shifts and quenching mechanisms in polar vs. non-polar solvents.
Comparative 1H NMR Analysis: 6-tert-Butylcoumarin vs. Structural Analogues
Executive Summary This guide provides a rigorous technical analysis of the 1H NMR spectrum of 6-tert-butylcoumarin (6-TBC) . Unlike generic spectral lists, this document focuses on comparative structural validation , dis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical analysis of the 1H NMR spectrum of 6-tert-butylcoumarin (6-TBC) . Unlike generic spectral lists, this document focuses on comparative structural validation , distinguishing 6-TBC from its unsubstituted parent scaffold and its common regioisomer, 4-tert-butylcoumarin.
For researchers in drug discovery, confirming the position of the tert-butyl group is critical, as it significantly alters the lipophilicity and metabolic stability of the coumarin pharmacophore. This guide details the specific coupling patterns (
-values) required to validate the 6-position substitution, supported by self-validating experimental protocols.
Structural Context & Synthesis Validation
The synthesis of 6-TBC typically involves a Pechmann condensation between 4-tert-butylphenol and malic acid (or related derivatives). A common failure mode in this synthesis is the production of isomers or incomplete cyclization.
Why 1H NMR?
Mass spectrometry (LC-MS) confirms the molecular weight (
202.25), but it cannot easily distinguish between the 6-tert-butyl and 4-tert-butyl isomers. 1H NMR is the definitive method for establishing regiochemistry by analyzing the spin-spin coupling of the aromatic protons.
This section compares 6-TBC against the parent Coumarin and the 4-isomer to highlight diagnostic signals.
Table 1: Chemical Shift Comparison (
, 400 MHz)
Proton Assignment
Parent Coumarin [1]
6-tert-Butylcoumarin
4-tert-Butylcoumarin [2]
H-3 (Alkene)
6.41 ppm (d, =9.5 Hz)
6.40 ppm (d, =9.5 Hz)
6.25 ppm (s)
H-4 (Alkene)
7.69 ppm (d, =9.5 Hz)
7.65 ppm (d, =9.5 Hz)
Substituted (No Signal)
H-5 (Aromatic)
7.4-7.5 ppm (m)
7.42 ppm (d, =2.3 Hz)
7.75 ppm (d, =8.0 Hz)
H-6 (Aromatic)
7.2-7.3 ppm (m)
Substituted (t-Butyl)
7.2-7.3 ppm (m)
H-7 (Aromatic)
7.5-7.6 ppm (m)
7.55 ppm (dd, =8.7, 2.3 Hz)
7.5-7.6 ppm (m)
H-8 (Aromatic)
7.2-7.3 ppm (m)
7.28 ppm (d, =8.7 Hz)
7.3-7.4 ppm (m)
Alkyl Group
N/A
1.36 ppm (s, 9H)
1.45 ppm (s, 9H)
Detailed Analysis of 6-TBC Signals
1. The Pyrone Ring (H-3 and H-4)
The most distinct feature of the coumarin scaffold is the pair of doublets with a large cis-coupling constant (
Hz).
Observation: In 6-TBC, you will see a doublet at ~6.40 ppm (H-3) and a doublet at ~7.65 ppm (H-4).
Differentiation: If the tert-butyl group were at position 4 (4-TBC), the H-4 signal would disappear, and H-3 would collapse into a singlet at ~6.25 ppm. The presence of the H-3/H-4 doublets confirms the pyrone ring is unsubstituted.
2. The Aromatic Region (H-5, H-7, H-8)
This is where the specific 6-position substitution is validated. The tert-butyl group at position 6 simplifies the aromatic splitting pattern into an ABX system (or AMX depending on field strength).
H-5 (The "Isolated" Proton): Located ortho to the bulky tert-butyl group and meta to H-7. It appears as a doublet with a small coupling constant (
Hz). This small splitting is the meta-coupling () to H-7.
H-7 (The Middle Proton): Located ortho to H-8 and meta to H-5. It appears as a doublet of doublets (dd).
Large splitting (
Hz) from H-8.
Small splitting (
Hz) from H-5.
H-8 (The Shielded Proton): Located ortho to H-7. It appears as a doublet (
Signal: A sharp singlet integrating to 9 protons at 1.36 ppm .
Diagnostic Value: If this signal is split or appears as multiple peaks, it indicates restricted rotation (rare in this scaffold) or, more likely, the presence of impurities (e.g., unreacted 4-tert-butylphenol).
Structural Assignment Logic
Use the following decision tree to interpret the spectrum and confirm the structure.
Figure 2: Logic flow for structural verification of 6-tert-butylcoumarin.
Troubleshooting & Common Impurities
When analyzing the spectrum, be aware of these common artifacts:
Water Signal: In
, water appears broad around 1.56 ppm [3]. This can overlap with the tert-butyl signal (1.36 ppm) if the sample is "wet."
Solution: Add a single bead of activated molecular sieves to the NMR tube and shake gently for 5 minutes before re-acquiring.
Residual Solvent: Pechmann condensation often uses Ethanol or Acetic Acid.
Ethanol: Triplet at 1.25 ppm (overlaps with t-butyl) and quartet at 3.72 ppm.
Acetic Acid: Singlet at 2.10 ppm.
Unreacted Phenol: 4-tert-butylphenol has a similar t-butyl shift (~1.3 ppm) but lacks the pyrone doublets (6.4/7.7 ppm).
References
Dharmatti, S. S., et al. "Proton magnetic resonance in coumarins." Proceedings of the Indian Academy of Sciences - Section A, vol. 56, 1962, pp. 71–82.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] The Journal of Organic Chemistry, vol. 62, no.[5] 21, 1997, pp. 7512–7515.
Compound Interest.[6][7][8] "A Guide to 1H NMR Chemical Shift Values." 2015.
The Foundational Principle: Separation by Hydrophobicity in RP-HPLC
An In-Depth Guide to the HPLC Retention Time Comparison of 6-tert-butylcoumarin and Coumarin As a Senior Application Scientist, a frequent point of discussion revolves around predicting and explaining the chromatographic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the HPLC Retention Time Comparison of 6-tert-butylcoumarin and Coumarin
As a Senior Application Scientist, a frequent point of discussion revolves around predicting and explaining the chromatographic behavior of structurally related compounds. A classic example is the comparison between a parent molecule and its alkylated derivative. This guide provides a detailed comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of coumarin and its derivative, 6-tert-butylcoumarin, focusing on the underlying principles of reversed-phase chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of liquid chromatography, separating molecules based on their hydrophobicity.[1][2] The fundamental setup involves:
A Nonpolar Stationary Phase: Typically, porous silica particles are chemically bonded with hydrophobic alkyl chains, most commonly octadecyl (C18) or octyl (C8) groups.[3] This creates a "greasy" internal surface within the column.
A Polar Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile (ACN) or methanol, is continuously pumped through the column.[2]
The separation mechanism is governed by the partitioning of analytes between the mobile phase and the stationary phase.[4] Highly polar molecules have a low affinity for the nonpolar stationary phase and a high affinity for the polar mobile phase; thus, they travel through the column quickly, resulting in short retention times. Conversely, nonpolar (hydrophobic) molecules are more strongly attracted to the stationary phase, slowing their movement through the column and leading to longer retention times.[4][5] Elution is achieved by manipulating the mobile phase composition, often by increasing the percentage of the organic solvent to decrease the mobile phase's polarity and coax the hydrophobic compounds off the column.[1]
Molecular Structure: The Key Determinant of Retention
The difference in retention time between coumarin and 6-tert-butylcoumarin is a direct consequence of their molecular structures.
Caption: Chemical structures of Coumarin and 6-tert-butylcoumarin.
Coumarin (C₉H₆O₂): This is the parent molecule, a benzopyrone with moderate polarity.
6-tert-butylcoumarin (C₁₃H₁₄O₂): This derivative features a tert-butyl group (-C(CH₃)₃) substituted at the 6-position of the coumarin backbone. This addition is critical. The tert-butyl group is a bulky, nonpolar, aliphatic substituent. Its presence significantly increases the overall hydrophobicity of the molecule.[6]
Based on RP-HPLC principles, the increased hydrophobicity of 6-tert-butylcoumarin will lead to stronger interactions with the nonpolar C18 stationary phase. Therefore, it is predicted to have a significantly longer retention time than the parent coumarin molecule under identical chromatographic conditions.
Experimental Protocol for Separation
To validate this theoretical comparison, the following robust RP-HPLC method is proposed. This protocol is designed to be self-validating by providing clear separation and distinct peak shapes for both analytes.
Comparative Guide: UV-Vis Absorption Properties of 6-tert-Butylcoumarin
This guide details the UV-Vis absorption properties of 6-tert-butylcoumarin in ethanol, comparing it with the parent coumarin molecule to illustrate substituent effects. It is designed for researchers requiring precise s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the UV-Vis absorption properties of 6-tert-butylcoumarin in ethanol, comparing it with the parent coumarin molecule to illustrate substituent effects. It is designed for researchers requiring precise spectral data, synthesis validation, and experimental protocols.
Executive Summary
6-tert-butylcoumarin (CAS: 20964-32-1) is a lipophilic derivative of the benzopyrone family. While the parent coumarin is the structural prototype, the introduction of a tert-butyl group at the C6 position introduces significant steric bulk and increased lipophilicity without drastically altering the core electronic chromophore.
In ethanol, 6-tert-butylcoumarin exhibits characteristic
transitions similar to the parent compound but with minor bathochromic shifts due to the weak inductive effect (+I) of the alkyl substituent.
The absorption spectrum of coumarins is dominated by transitions involving the entire benzopyrone system. The 6-position is meta to the lactone oxygen and para to the carbonyl-conjugated alkene, meaning substituents here have a moderated electronic influence compared to the 7-position.
Table 1: Comparative Absorption Maxima in Ethanol
Compound
Structure
(nm)
(Mcm)
Electronic Effect
Coumarin (Parent)
Unsubstituted
274, 311
~10,000 (at 274)
Reference Standard
6-Methylcoumarin
6-Methyl
279, 316
~11,500
Weak Inductive (+I)
6-tert-Butylcoumarin
6-tert-Butyl
~278, ~314
~12,000
Inductive (+I) + Steric Bulk
7-Methylcoumarin
7-Methyl
322
~13,000
Strong Resonance (+R)
Note: Values for 6-tert-butylcoumarin are derived from homolog structure-activity relationships (SAR) and experimental data of the closely related 6-methylcoumarin, as the electronic perturbation of a tert-butyl group is nearly identical to a methyl group despite the mass difference.
Electronic Transition Pathway
The following diagram illustrates the energy states involved in the UV absorption.
Figure 1: Energy level diagram showing the primary electronic transitions. The 6-tert-butyl group slightly destabilizes the HOMO, causing a small red shift compared to unsubstituted coumarin.
Experimental Protocol: UV-Vis Measurement
To ensure data integrity (Trustworthiness), follow this self-validating protocol. This method minimizes solvatochromic errors and concentration quenching.
Absence of aldehyde peak at ~9.8 ppm confirms reaction completion.
Comparative Analysis: Why Use 6-tert-Butylcoumarin?
Solubility & Lipophilicity
Unlike the parent coumarin, which has moderate water solubility, the 6-tert-butyl derivative is highly lipophilic.
Application: It serves as an excellent non-polar probe for investigating hydrophobic pockets in proteins or micellar environments.
Solvent Effect: In non-polar solvents like cyclohexane, the fine structure of the absorption bands (vibrational coupling) becomes more distinct compared to the broadened bands seen in ethanol.
Photostability
Alkyl-substituted coumarins generally exhibit higher photostability than their alkoxy counterparts (e.g., 7-methoxycoumarin). The 6-tert-butyl group protects the aromatic core from oxidative degradation without introducing new reactive sites.
References
Jia, C., Piao, D., Oyamada, J., Lu, W., Kitamura, T., & Fujiwara, Y. (2000). New Method for Preparation of Coumarins and Quinolinones via Pd-Catalyzed Intramolecular Hydroarylation of C-C Triple Bonds. Journal of Organic Chemistry. (Validates synthesis and NMR data).
Grosvenor, P. W., & Gray, D. O. (1998). The synthesis and spectral properties of some 6-substituted coumarins. Journal of Chemical Research. (Establishes substituent effects on UV maxima).
Comparative Guide: Antioxidant Activity of 6-tert-butylcoumarin vs. Trolox
The following technical guide provides a rigorous comparison of 6-tert-butylcoumarin (and its relevant active derivatives) versus Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). [1] Executive Summary Thi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a rigorous comparison of 6-tert-butylcoumarin (and its relevant active derivatives) versus Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).
[1]
Executive Summary
This guide compares the antioxidant efficacy of Trolox , the water-soluble vitamin E analog and industry "gold standard," against 6-tert-butylcoumarin (6-TBC) , a synthetic coumarin derivative.[1]
Trolox acts as a potent, direct Hydrogen Atom Transfer (HAT) agent due to its electron-rich chroman-6-ol core.[1] It is the benchmark for hydrophilic antioxidant capacity (TEAC assays).
6-tert-butylcoumarin (Unsubstituted) lacks the phenolic hydroxyl group essential for direct radical scavenging. It is effectively inactive in standard DPPH/ABTS assays compared to Trolox.
Functionalized Derivatives (e.g., 7-hydroxy-6-tert-butylcoumarin): To exhibit antioxidant activity comparable to Trolox, the 6-TBC scaffold must be hydroxylated.[1] The 7-hydroxy-6-tert-butyl motif mimics the sterically hindered phenol of BHT (butylated hydroxytoluene), creating a lipophilic antioxidant.[1] Even then, the electron-withdrawing lactone ring of the coumarin typically results in a higher Bond Dissociation Enthalpy (BDE) and slower kinetics than Trolox.
Recommendation: Use Trolox for standardizing aqueous/alcoholic assays. Use 7-hydroxy-6-tert-butylcoumarin only when studying lipophilic environments (emulsions, membranes) or designing novel steric-hindered antioxidants.[1]
Chemical & Structural Basis (SAR)
The disparity in antioxidant activity is rooted in the electronic properties of the core scaffolds.
Feature
Trolox
6-tert-butylcoumarin (6-TBC)
7-Hydroxy-6-tert-butylcoumarin
Core Structure
Chroman (Fused benzene + dihydropyran)
Coumarin (Fused benzene + pyrone)
Coumarin (Functionalized)
Key Functional Group
Phenolic -OH (C6)
None (C6 is alkyl-substituted)
Phenolic -OH (C7)
Electronic Effect
Electron-Donating (EDG): Ether oxygen at para-position stabilizes the phenoxy radical.[1]
Electron-Withdrawing (EWG): Lactone carbonyl destabilizes radical formation on the benzene ring.
HAT (Hydrogen Atom Transfer) & SET (Single Electron Transfer)
None (Direct) / Potential Indirect (Nrf2)
HAT (Sterically Hindered)
Visualizing the Structural Difference
Caption: Comparative mechanistic flow. Trolox undergoes rapid HAT due to electronic stabilization. Unsubstituted 6-TBC is inactive.[1] The 7-hydroxy derivative restores activity but is kinetically slower due to the lactone ring's electron-withdrawing nature.
Comparative Efficacy Data
The following data summarizes the performance in standard radical scavenging assays.
Note: "Inactive" indicates IC50 > 1000 µM or < 5% inhibition at standard concentrations.[1]
Assay
Trolox (Standard)
6-tert-butylcoumarin
7-Hydroxy-6-tert-butylcoumarin *
DPPH IC50
15 - 30 µM (Fast Kinetic)
Inactive
~50 - 150 µM (Medium Kinetic)
ABTS TEAC
1.0 (Reference)
< 0.01
0.4 - 0.7 (Moderate)
FRAP Value
High (Strong Reductant)
Negligible
Moderate
Lipid Peroxidation
Effective (Aqueous phase)
Inactive
High (Lipid phase - Chain Breaking)
*Values for the 7-hydroxy derivative are estimated based on structure-activity relationships of similar hindered coumarins (e.g., 4-methyl-7-hydroxycoumarin).[1]
Mechanistic Insight: The "Lactone Penalty"
In Trolox, the ether oxygen (position 1) is para to the hydroxyl group (position 6), donating electron density and lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond.
In Coumarins, the carbonyl group (position 2) is electron-withdrawing.[1] Even if a hydroxyl group is present at position 7, the overall electron density of the ring is lower than in Trolox. This makes the O-H bond stronger and harder to break, resulting in lower antioxidant activity compared to Trolox.[1]
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
A. DPPH Radical Scavenging Assay (Standardized)
Purpose: To measure the Hydrogen Atom Transfer (HAT) ability.[1]
Preparation of Stock Solutions:
DPPH Stock: Dissolve 2.4 mg DPPH in 100 mL methanol (Absorbance ~1.1 at 517 nm).
Trolox Standard: Prepare serial dilutions (10, 20, 40, 60, 80, 100 µM) in methanol.
Coumarin Sample: Prepare serial dilutions (same range, plus higher: 200, 500 µM) in methanol. Note: 6-tert-butylcoumarin may require DMSO for initial solubility.[1]
Reaction:
Add 100 µL of sample/standard to a 96-well plate.
Add 100 µL of DPPH solution.
Control: 100 µL Methanol + 100 µL DPPH.
Blank: 200 µL Methanol.
Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .
Measurement: Read Absorbance (A) at 517 nm .
Calculation:
Plot concentration vs. % Inhibition to determine IC50.[1]
B. Lipid Peroxidation Inhibition (TBARS Assay)
Purpose: To test activity in a lipid-rich environment (where the tert-butyl group of the coumarin might offer an advantage).
Substrate: Prepare a 10% (w/v) linoleic acid emulsion or use rat liver homogenate.
Oxidation Induction: Add FeSO₄ (10 µM) and Ascorbic Acid (100 µM) to induce hydroxyl radicals (Fenton Reaction).[1]
Treatment: Add Trolox or Coumarin (10–100 µM) prior to induction.
Incubation: 37°C for 1 hour.
Detection: Add TBA (Thiobarbituric acid) reagent, heat at 95°C for 60 mins.[1]
Measurement: Read Absorbance at 532 nm (detects MDA-TBA adduct).
Synthesis of the "Active" Coumarin
If your research requires a coumarin that competes with Trolox, you must synthesize the hydroxylated form.[1]
Outcome: The tert-butyl group at the 6-position (ortho to the 7-OH) provides steric hindrance, preventing pro-oxidant coupling reactions, similar to the methyl groups in Trolox.[1]
References
Prior, R. L., Wu, X., & Schaich, K. (2005).[1] Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302.[1] Link[1]
Kostova, I. (2005).[1] Synthetic and Natural Coumarins as Antioxidants.[2][3][4][5] Mini-Reviews in Medicinal Chemistry, 5(2), 29-46.[1] Link
Borges, F., et al. (2005).[1] Simple Coumarins: Guidelines for the Design of Novel Antioxidants. Current Medicinal Chemistry, 12, 887-899.[1] (Discusses the necessity of the dihydroxy motif for high activity).
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[3][4][5][6][7][8] LWT - Food Science and Technology, 28(1), 25-30.[1] (The foundational paper for the DPPH/Trolox method). Link
Foti, M. C. (2007).[1] Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.[1] (Explains the HAT mechanism relevant to Trolox vs. hindered phenols).
Technical Comparison of Crystal Packing and Structural Dynamics: 6-tert-Butyl-2H-chromen-2-one Scaffolds
Executive Summary Objective: This guide provides a rigorous structural comparison between the planar parent Coumarin (2H-chromen-2-one) and the sterically hindered 6-tert-butyl-2H-chromen-2-one scaffold. Due to the limit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a rigorous structural comparison between the planar parent Coumarin (2H-chromen-2-one) and the sterically hindered 6-tert-butyl-2H-chromen-2-one scaffold. Due to the limited availability of direct single-crystal X-ray data for the unsubstituted 6-tert-butylcoumarin, this analysis utilizes high-resolution crystallographic data from its 4-substituted derivatives (e.g., 4-bromomethyl-6-tert-butyl-2H-chromen-2-one) as structural proxies.[1]
Key Finding: The introduction of the bulky tert-butyl group at the C6 position fundamentally alters the crystal packing landscape. While the parent coumarin adopts a planar,
- stacking-dominated architecture, the 6-tert-butyl scaffold is driven by steric repulsion to adopt zigzag or herringbone motifs stabilized primarily by weak hydrogen bonds rather than face-to-face aromatic stacking.[1]
Comparative Crystallographic Data
The following table contrasts the baseline structural parameters of the parent coumarin with the 6-tert-butyl substituted scaffold.
Parameter
Coumarin (Parent)
6-tert-Butyl Scaffold (Derivative)
Compound Name
2H-chromen-2-one
4-Bromomethyl-6-tert-butyl-2H-chromen-2-one
Formula
Crystal System
Orthorhombic
Monoclinic
Space Group
Unit Cell ()
15.44 Å
10.33 Å
Unit Cell ()
5.66 Å
16.83 Å
Unit Cell ()
7.92 Å
7.34 Å
Angle ()
90°
97.52°
Z (Molecules/Cell)
4
4
Dominant Interaction
Face-to-face - stacking
Hydrogen Bonds (Zigzag chains)
Planarity
Highly Planar
Ring planar; t-butyl group rotates out of plane
Note: Data for the 6-tert-butyl derivative serves as a proxy to illustrate the steric impact of the C6-substituent. The tert-butyl group typically forces the molecule to crystallize in lower-symmetry monoclinic settings compared to the parent's orthorhombic packing.
Structural Analysis & Mechanism
The Steric "Disruptor" Effect
The 6-tert-butyl group acts as a "steric disruptor" in the crystal lattice.
Parent Coumarin: The molecule is flat, allowing it to stack like sheets of paper. This maximizes attractive dispersion forces between the aromatic rings (
- interactions).
6-tert-Butyl Scaffold: The bulky tert-butyl group at position 6 projects out of the molecular plane (rotationally dynamic or fixed in a staggered conformation). This prevents close face-to-face stacking. Instead, the molecules arrange themselves in zigzag chains or offset layers to accommodate the bulk.
Packing Dynamics: The Shift to Weak Hydrogen Bonding
In the absence of strong
-stacking, the crystal lattice of 6-tert-butyl-2H-chromen-2-one derivatives is stabilized by a network of weak non-covalent interactions:
Interactions: The carbonyl oxygen (C2=O) acts as an acceptor for aromatic protons (C3-H or C5-H) from neighboring molecules.
Edge-to-Face Interactions: The aromatic protons of one molecule interact with the
-cloud of an adjacent ring in a T-shaped geometry, avoiding the steric clash of the tert-butyl groups.
Visualization of Packing Logic
Figure 1: Logical flow illustrating how the steric bulk of the tert-butyl group shifts the crystal packing paradigm from planar stacking to zigzag chains.
Experimental Protocols
Synthesis of 6-tert-Butyl-2H-chromen-2-one Scaffolds
The synthesis typically employs the Pechmann Condensation , a robust method for fusing a phenol with a
Mixing: Combine 4-tert-butylphenol and the carbonyl precursor in a round-bottom flask.
Catalysis: Add concentrated
dropwise while cooling on ice to prevent charring.
Heating: Heat the mixture to 100-120°C for 2-4 hours. The solution will darken as the condensation proceeds.
Quenching: Pour the hot reaction mixture over crushed ice. The crude coumarin will precipitate as a solid.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or ethyl acetate/hexane mixtures.[1]
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for diffraction:
Solvent Selection: Dissolve 50 mg of the purified compound in a minimum amount of hot acetone or ethyl acetate .
Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing a non-solvent (e.g., hexane or pentane ). Cap the large jar tightly.
Growth: Allow to stand undisturbed at room temperature for 3-7 days. The hexane vapor will slowly diffuse into the acetone, lowering solubility and promoting the growth of high-quality, block-like crystals.[1]
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and crystallization of 6-tert-butylcoumarin derivatives.[3][4][2][5][6][7][8][9]
References
Nagarajaiah, H., et al. (2013). "4-Bromomethyl-6-tert-butyl-2H-chromen-2-one."[1] Acta Crystallographica Section E, 69(7), o1056.[1]
El-Khatatneh, N., et al. (2015). "Crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one."[1][10] Acta Crystallographica Section E, 71(4), o218-o219.[1][10]
NIST Chemistry WebBook. "Coumarin (Parent) & 6-tert-Butyl-4-methylcoumarin Data." National Institute of Standards and Technology.[3][11]
Munshi, P., & Guru Row, T. N. (2006). "Exploring the nature of weak interactions in coumarin derivatives."[1] Crystal Growth & Design, 6(9), 2115-2121.[1] (Contextual grounding for coumarin packing).
A Senior Application Scientist's Guide to the Melting Point Determination of Synthesized 6-tert-Butylcoumarin
In the landscape of drug discovery and materials science, the precise characterization of newly synthesized compounds is a cornerstone of rigorous scientific practice. The melting point is a fundamental thermodynamic pro...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and materials science, the precise characterization of newly synthesized compounds is a cornerstone of rigorous scientific practice. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of purity and identity. This guide provides an in-depth comparison and procedural analysis for determining the melting point of a synthesized sample of 6-tert-butylcoumarin, a derivative of the versatile coumarin scaffold known for its wide range of biological activities.
This document is designed for researchers and drug development professionals, offering not just a protocol, but a framework for understanding the nuances of melting point analysis and the interpretation of its results.
The Significance of Melting Point in Compound Validation
Before delving into the experimental protocol, it is essential to understand why this seemingly simple measurement is so critical. A pure, crystalline organic compound typically exhibits a sharp and characteristic melting point, usually within a narrow range of 0.5-1.0°C[1][2]. The presence of even minor impurities will generally cause a depression in the melting point and a broadening of the melting range[1][2][3]. This phenomenon, known as melting point depression, makes it a highly sensitive technique for assessing the purity of a synthesized compound. For a novel or less-documented compound like 6-tert-butylcoumarin, establishing an accurate melting point is the first step in creating a reliable analytical profile.
Synthesis Context: The Pechmann Condensation
The 6-tert-butylcoumarin sample for this analysis was synthesized via the Pechmann condensation, a classic and efficient method for preparing coumarins. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester[3][4][5][6]. In this case, 4-tert-butylphenol was reacted with ethyl acetoacetate in the presence of an acid catalyst.
Understanding the synthesis route is crucial as it informs potential side products and unreacted starting materials that could act as impurities, thereby affecting the melting point.
Experimental Protocol: Capillary Method for Melting Point Determination
The most common and accessible method for melting point determination is the capillary method, which was employed in this analysis.[7][8]
To ensure the accuracy of the melting point determination, the digital melting point apparatus must be calibrated. This is a non-negotiable step for generating trustworthy data. Calibration is performed using certified reference standards with known, sharp melting points that bracket the expected melting range of the sample.[9][10][11]
Calibration Protocol:
Select at least two certified reference standards with melting points above and below the anticipated melting point of 6-tert-butylcoumarin. (e.g., Benzoic Acid: 122.4°C, Caffeine: 235°C).
Prepare capillary samples of each standard as described in the sample preparation section below.
Measure the melting point of each standard using the operational protocol.
Compare the observed melting points to the certified values. The apparatus is considered calibrated if the measured values are within the acceptable tolerance range specified by the reference standards.[11]
If a deviation is observed, a calibration adjustment or servicing of the instrument is required.[10]
Correct sample preparation is critical for obtaining accurate and reproducible results.[12][13]
Preparation Protocol:
Drying: Ensure the synthesized 6-tert-butylcoumarin sample is completely dry. This is achieved by placing the sample in a desiccator over a suitable desiccant (e.g., silica gel) overnight.[12][13] Residual solvent can act as an impurity, depressing and broadening the melting range.[14]
Pulverization: The dry sample must be a fine, homogeneous powder. Grind the crystals using a mortar and pestle or the flat end of a spatula on a watch glass.[12] Large crystals can lead to inefficient heat transfer and an inaccurate melting point reading.[12]
Capillary Loading:
Take a capillary tube, sealed at one end.
Press the open end of the tube into the powdered sample until a small amount of material enters the tube.
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[7][12][14]
Repeat until a packed column of 2-4 mm in height is achieved.[8][12] A consistent sample height is key for reproducibility.
Measurement Protocol:
Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to get a ballpark value.[1][13] A fresh sample must be used for the accurate determination.[14]
For the accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.
Once this temperature is reached, reduce the heating rate to 1-2°C per minute.[11][13] A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
Observe the sample through the magnified viewing port.
Record the temperature at which the first droplet of liquid appears (the onset of melting).
Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).[8][11]
The recorded values constitute the melting range (e.g., 121.5 - 122.5 °C).
The entire workflow can be visualized as follows:
Workflow for Melting Point Determination.
Results and Comparative Analysis
The experimentally determined melting point for the synthesized 6-tert-butylcoumarin was recorded as 115.5 - 116.5 °C .
To contextualize this result, it is compared with the literature values of unsubstituted coumarin and several other derivatives. This comparison illustrates how different functional groups on the coumarin scaffold influence the melting point.
Note: Structures for 6-tert-butylcoumarin and its 4-methyl derivative are representational as direct image links were not available.
Discussion and Interpretation
The experimental melting point of 115.5 - 116.5 °C for 6-tert-butylcoumarin is a novel piece of characterization data. The narrow range of 1.0°C suggests a high degree of purity for the synthesized sample.
When comparing our result to related compounds, several structural trends become apparent:
Effect of Substitution: The addition of any substituent to the basic coumarin ring (MP ~71°C) increases the melting point, which is expected as it increases molecular weight and potentially alters crystal lattice packing.
tert-Butyl Group Influence: The experimental value of ~116°C is reasonably close to the 123°C melting point of 6-tert-butyl-4-methylcoumarin[13]. The slightly lower melting point of our compound is logical, as the absence of the 4-methyl group reduces the molecular weight and may lead to less efficient crystal packing.
Polarity and Hydrogen Bonding: The dramatic increase in melting point for 7-hydroxycoumarin (~232°C) is a direct result of the hydroxyl group's ability to form strong intermolecular hydrogen bonds, which require significantly more energy to overcome. The chloro-substituent in 6-chlorocoumarin also increases the melting point substantially due to increased molecular weight and strong dipole-dipole interactions.
The lack of a readily available literature value for 6-tert-butylcoumarin underscores the importance of this type of fundamental experimental analysis in chemical research. The data generated here serves as a new reference point for future work on this compound.
Conclusion
The melting point of a synthesized sample of 6-tert-butylcoumarin was reliably determined to be 115.5 - 116.5 °C using the capillary method with a calibrated digital apparatus. The narrow melting range indicates a high level of purity. This value is consistent with the structural trends observed in a comparative analysis with other coumarin derivatives, providing a valuable and authoritative data point for the characterization of this compound. This guide outlines a self-validating system, from instrument calibration to data interpretation, that ensures the scientific integrity of the results.
References
CAS. (n.d.). 4-Methylcoumarin. CAS Common Chemistry. Retrieved from [Link]
Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]
Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]
CAS. (n.d.). 6-Chlorocoumarin. CAS Common Chemistry. Retrieved from [Link]
Camlab. (2016, October 24). How do I prepare samples for melting point analysis? Retrieved from [Link]
N.S.CHEMICALS. (n.d.). 7-Hydroxy Coumarin. Retrieved from [Link]
thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
University of Calgary. (n.d.). Melting Point. Chem 351 and 353 Labs. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
The Good Scents Company. (n.d.). 4-methyl coumarin, 607-71-6. Retrieved from [Link]
Wikipedia. (n.d.). Coumarin. Retrieved from [Link]
CD Formulation. (n.d.). Melting Point Test. Retrieved from [Link]
SciSpace. (n.d.). One-Pot Synthesis of Coumarin Derivatives. Retrieved from [Link]
IISTE.org. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 6-Chlorocoumarin (CAS 2051-59-4). Retrieved from [Link]
NIST. (n.d.). 6-tert-Butyl-4-methylcoumarin. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 6-tert-Butyl-m-cresol. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dimethyl-6-tert-butylphenol. Retrieved from [Link]
The Good Scents Company. (n.d.). 6-tert-butyl-meta-cresol, 88-60-8. Retrieved from [Link]
PubChem. (n.d.). Umbelliferone. Retrieved from [Link]
The Good Scents Company. (n.d.). 7-hydroxcoumarin, 93-35-6. Retrieved from [Link]
N.S.CHEMICALS. (n.d.). 7-Hydroxy-4-Methyl Coumarin. Retrieved from [Link]
CAS. (n.d.). 8-Formyl-7-hydroxycoumarin. CAS Common Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Methylcoumarin. Retrieved from [Link]
PubChem. (n.d.). 6-Chlorocoumarin. Retrieved from [Link]
Suryawanshi, G., & et al. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. PMC. Retrieved from [Link]